2-Morpholin-4-ylpropan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXBRDKYYXGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450743 | |
| Record name | 2-morpholin-4-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69296-06-6 | |
| Record name | 2-morpholin-4-ylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Morpholin-4-ylpropan-1-ol" IUPAC name and structure
An In-depth Technical Guide: 2-Morpholin-4-ylpropan-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. The document delineates its precise chemical identity according to IUPAC nomenclature, details its structural and physicochemical properties, and presents a robust, representative synthetic protocol with mechanistic justifications. Drawing from the well-established utility of the morpholine scaffold, this guide also explores the potential applications of the title compound as a versatile building block and functional molecule for researchers in drug development and materials science. Safety and handling protocols are included to ensure its proper use in a laboratory setting.
Chemical Identity and Nomenclature
The foundation of utilizing any chemical compound in a research setting is a precise understanding of its structure and official nomenclature. This section deconstructs the identity of this compound.
IUPAC Name and Rationale
The formal IUPAC name for the compound is This compound .[1] This name is derived following a systematic analysis of its structure:
-
Principal Functional Group: The hydroxyl (-OH) group has the highest priority, designating the molecule as an "ol" (alcohol).
-
Parent Chain: The longest carbon chain containing the hydroxyl group is a three-carbon chain, hence the root name "propan-1-ol". The "-1-" locant indicates that the hydroxyl group is attached to the first carbon.
-
Substituents: A morpholine ring is attached to the second carbon of the propane chain. The attachment point is the nitrogen atom of the morpholine ring, which is assigned the locant "4" in the heterocyclic system. Therefore, the substituent is named "morpholin-4-yl".
-
Final Assembly: Combining these elements, the full name becomes 2-(morpholin-4-yl)propan-1-ol, which is simplified to this compound.
Chemical Structure
The structure consists of a central propane backbone substituted at C1 with a primary alcohol and at C2 with the nitrogen atom of a morpholine ring.
Caption: 2D Structure of this compound.
Key Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 69296-06-6 | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Canonical SMILES | CC(CO)N1CCOCC1 | [1] |
| InChIKey | GPRXBRDKYYXGEU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a molecule govern its behavior in biological and chemical systems, influencing factors such as solubility, membrane permeability, and reactivity. The following properties for this compound have been computationally predicted.
| Property | Value | Implication |
| XLogP3 | -0.4 | Indicates good hydrophilicity and likely aqueous solubility. |
| Hydrogen Bond Donors | 1 | The single hydroxyl group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds. |
| Rotatable Bond Count | 2 | Suggests a degree of conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | Suggests good potential for oral bioavailability and cell permeability. |
Data sourced from PubChem CID 10986371.[1]
Synthesis and Mechanistic Rationale
While numerous specific synthetic routes may exist in proprietary literature, a general and reliable method for synthesizing tertiary amines of this class is through nucleophilic substitution. This section outlines a representative protocol.
Synthetic Workflow Overview
The synthesis follows a standard Sₙ2 pathway where the nucleophilic secondary amine of morpholine attacks an electrophilic carbon on a propanol backbone, displacing a leaving group.
Caption: General workflow for the synthesis of this compound.
Representative Synthetic Protocol
This protocol is a self-validating system based on established chemical principles.
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
Morpholine (1.1 eq)
-
2-Bromo-1-propanol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-propanol (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add morpholine (1.1 eq) to the solution. The slight excess of the amine helps drive the reaction to completion. Subsequently, add anhydrous potassium carbonate (2.0 eq).
-
Causality: Potassium carbonate acts as a non-nucleophilic base. Its primary role is to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. This prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Acetonitrile is an ideal polar aprotic solvent; it dissolves the reactants but does not participate in the reaction, and its polarity helps to stabilize the transition state.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the resulting crude oil in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine (to reduce the amount of water in the organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure this compound.
Potential Applications and Field Insights
The utility of this compound can be inferred from the well-documented roles of its constituent functional groups. The morpholine ring is a privileged structure in medicinal chemistry and a versatile functional group in industrial applications.[2][3]
-
Pharmaceutical Scaffolding: Morpholine is a component of numerous approved drugs, including the antibiotic linezolid and the cancer drug gefitinib.[2] It is valued for its metabolic stability, favorable aqueous solubility, and ability to act as a basic center. The propanol tail of this compound provides a reactive handle (-OH) for further chemical modification, making it an attractive building block for creating libraries of novel compounds in drug discovery programs.
-
Corrosion Inhibition: Morpholine and its derivatives are widely used as corrosion inhibitors in boiler water systems by adjusting pH and forming a protective film on metal surfaces.[3] The hydroxyl group on this compound could potentially enhance its affinity for metal surfaces, suggesting its potential as a specialized corrosion inhibitor.
-
Catalysis and Synthesis: As a tertiary amine, the morpholine nitrogen can function as a base or a catalyst in various organic reactions.[2] The entire molecule can serve as a ligand for metal-catalyzed processes or as a functionalized solvent.
Safety and Handling
As a research chemical, this compound must be handled with appropriate care in a controlled laboratory environment.
GHS Hazard Classification:
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H318 | Causes serious eye damage | Wear eye protection/face protection. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Data sourced from ECHA C&L Inventory via PubChem.[1]
Handling Recommendations:
-
Always use this chemical inside a certified chemical fume hood.
-
Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10986371, 2-(Morpholin-4-yl)propan-1-ol. Retrieved January 18, 2026 from [Link].
-
Silver Fern Chemical Inc. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. Retrieved January 18, 2026 from [Link].
Sources
"2-Morpholin-4-ylpropan-1-ol" CAS number and physical properties
An In-Depth Technical Guide to 2-Morpholin-4-ylpropan-1-ol
Introduction
This compound is a substituted morpholine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. The morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.
Chemical Identity and Properties
Correctly identifying a chemical is the foundation of all scientific work. The following tables summarize the key identifiers and physical properties of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 69296-06-6 | [2][3] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₇H₁₅NO₂ | [2][3] |
| Molecular Weight | 145.20 g/mol | [2] |
| Canonical SMILES | CC(CN1CCOCC1)O | [2] |
| InChI Key | GPRXBRDKYYXGEU-UHFFFAOYSA-N | [2] |
Table 2: Physical and Chemical Properties
Note: Experimentally determined physical properties for this specific isomer are not widely published. The data below includes computed values and properties of closely related isomers for reference.
| Property | Value | Notes |
| Appearance | Expected to be a liquid | Based on related compounds |
| Boiling Point | Not available | The related isomer, 1-(morpholin-4-yl)propan-2-ol, has a reported boiling point. |
| Melting Point | Not available | --- |
| Density | Not available | --- |
| Solubility | Expected to be soluble in water and polar organic solvents | Based on the polarity of the morpholine and hydroxyl groups |
| XLogP3 | -0.4 | Computed value, indicating hydrophilicity[2] |
Synthesis and Mechanism
The synthesis of β-amino alcohols like this compound is most commonly achieved through the nucleophilic ring-opening of an epoxide. This method is highly efficient and regioselective.
Causality of Synthetic Choice
The reaction between morpholine and propylene oxide is a classic example of nucleophilic addition. Morpholine, a secondary amine, acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the absence of a catalyst, or under neutral/basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. For propylene oxide, this is the terminal (C1) carbon. However, to obtain the desired 2-morpholino isomer, the attack must occur at the internal (C2) carbon. This regioselectivity can be influenced by the reaction conditions, such as the use of a Lewis or Brønsted acid catalyst, which activates the epoxide and directs the nucleophile to the more substituted carbon.
Proposed Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Epoxide Ring-Opening
This protocol is a representative procedure for the synthesis of β-amino alcohols from epoxides.
-
Reagent Preparation: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Charging the Reactor: Charge the flask with morpholine (1.0 equivalent) and a suitable solvent such as methanol or isopropanol.
-
Addition of Epoxide: Slowly add propylene oxide (1.1 equivalents) to the stirred solution via the dropping funnel. The reaction can be exothermic, so maintain a controlled addition rate to keep the temperature below 40°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 65-85°C, depending on the solvent) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted starting materials.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate again under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Research and Development
Morpholine and its derivatives are cornerstones in modern medicinal chemistry. Their utility stems from the favorable pharmacological profile the morpholine ring imparts to a molecule.
-
Pharmaceutical Intermediates: this compound is a valuable intermediate for creating more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. The tertiary amine of the morpholine ring can be quaternized to form salts.
-
Drug Discovery: Morpholine derivatives have been successfully developed as selective antagonists for α1a receptors, which are targets for treating benign prostatic hyperplasia.[4] The structural motif of this compound is analogous to that found in β-blockers, suggesting its potential as a scaffold in cardiovascular drug discovery.[1]
-
Agrochemicals: Derivatives of morpholine are used as fungicides in agriculture. For example, compounds like fenpropimorph and tridemorph are ergosterol biosynthesis inhibitors used on cereal crops.[5]
Safety and Handling
Understanding the hazards associated with a chemical is critical for safe laboratory practice. This compound possesses several hazards that require careful handling.[2]
Table 3: GHS Hazard and Precautionary Statements
| Hazard Class | GHS Pictogram | Code | Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | P264, P270, P301+P312, P501 | |
| Skin Irritation | H315 | Causes skin irritation | P280, P302+P352, P332+P313 | |
| Serious Eye Damage | H318 | Causes serious eye damage | P280, P305+P351+P338, P310 | |
| STOT SE 3 | H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7] Work in a well-ventilated area or a chemical fume hood.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a chemical intermediate with significant potential, particularly in the fields of pharmaceutical and agrochemical synthesis. Its straightforward synthesis from readily available starting materials, combined with the proven benefits of the morpholine scaffold, makes it an attractive building block for creating novel, high-value compounds. Proper adherence to safety protocols is essential when handling this compound due to its irritant and corrosive properties.
References
-
PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Nasirullah, Islam, N. U., Tahir, M. N., Khan, I., & Zulfiqar, M. (2012). 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine, 4-(1-hydroxypropyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
- Google Patents. (2000). WO2000035891A1 - Morpholinone and morpholine derivatives and uses thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Morpholin-4-yl)propan-1-ol | C7H15NO2 | CID 10986371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 69296-06-6 [sigmaaldrich.com]
- 4. WO2000035891A1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents [patents.google.com]
- 5. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholin-4-ylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholin-4-ylpropan-1-ol, a substituted amino alcohol of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document outlines robust and scientifically sound synthetic strategies based on well-established organic chemistry principles. Furthermore, a detailed protocol for the characterization of the target compound using modern analytical techniques is presented, including predicted spectral data to aid in its identification and purification. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel morpholine-containing scaffolds.
Introduction and Significance
This compound (PubChem CID: 10986371) is a chiral amino alcohol incorporating the morpholine heterocycle. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as increased water solubility, metabolic stability, and desirable in vivo disposition. The presence of a hydroxyl group and a tertiary amine in a 1,2-propanol backbone suggests potential applications as a synthon for the development of various biologically active molecules.
This guide will focus on two primary, plausible synthetic routes to this compound and provide a thorough discussion of the analytical methods required for its unambiguous characterization.
Synthetic Strategies and Methodologies
Two principal synthetic pathways are proposed for the efficient synthesis of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory equipment.
Reductive Amination of 1-Hydroxy-2-propanone with Morpholine
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. In this case, the reaction of 1-hydroxy-2-propanone (hydroxyacetone) with morpholine, followed by reduction, is a direct and atom-economical approach to the target molecule.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting carbonyl compound compared to stronger reducing agents like sodium borohydride (NaBH₄), thus minimizing the formation of the corresponding alcohol byproduct (1,2-propanediol).
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the reducing agent.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.
Experimental Protocol: Reductive Amination
Materials:
-
1-Hydroxy-2-propanone (Hydroxyacetone)
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-hydroxy-2-propanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir for an additional 10 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The progress of the reaction can be monitored by TLC, staining with a suitable agent (e.g., potassium permanganate). The final product's purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS and its structure confirmed by NMR and IR spectroscopy.
Diagram of Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound via reductive amination.
Alkylation of Morpholine with 2-Chloro-1-propanol
A second viable approach is the nucleophilic substitution of a suitable haloalcohol with morpholine. The reaction of morpholine with 2-chloro-1-propanol provides a direct route to the desired product.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is suitable for this Sₙ2 reaction, as it can solvate the cation of the base while not strongly solvating the nucleophile (morpholine).
-
Temperature: Heating the reaction mixture is typically necessary to achieve a reasonable reaction rate.
Experimental Protocol: Alkylation
Materials:
-
Morpholine
-
2-Chloro-1-propanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq).
-
Add 2-chloro-1-propanol (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Diagram of Alkylation Reaction Mechanism:
A Technical Guide to 2-Morpholin-4-ylpropan-1-ol Derivatives and Analogs in Drug Discovery
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] This guide focuses on the chemical scaffold of 2-morpholin-4-ylpropan-1-ol and its derivatives, a class of compounds that has given rise to significant therapeutic agents. We will explore the intrinsic value of the morpholine ring, delve into the synthetic strategies for creating libraries of these analogs, and present case studies on their application in targeting critical proteins in neuroscience and oncology. Through a detailed examination of structure-activity relationships (SAR), this paper will provide researchers and drug development professionals with a comprehensive understanding of this "privileged structure" and its potential for developing next-generation therapeutics.[1]
The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. This unique combination confers several advantageous properties that medicinal chemists frequently exploit.[2][3]
-
Physicochemical Properties: The presence of the oxygen atom allows morpholine to act as a hydrogen bond acceptor, while the basic nitrogen (pKa typically around 8.5-8.7) can be protonated at physiological pH.[4][5] This duality provides a well-balanced hydrophilic-lipophilic profile, often improving aqueous solubility and permeability across biological membranes, including the blood-brain barrier.[4]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.[2]
-
Synthetic Accessibility: It is a versatile and readily available building block that can be incorporated into larger molecules through various synthetic routes.[1][6]
These attributes have cemented morpholine's status as a "privileged scaffold," appearing in numerous approved drugs and experimental agents across a wide range of therapeutic areas.[1][2]
Core Derivatives & Therapeutic Applications: Case Studies
The versatility of the this compound core is best illustrated through its successful application in developing drugs for distinct and complex diseases.
Case Study: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor (NRI)
Reboxetine is a well-established antidepressant that functions as a highly selective norepinephrine reuptake inhibitor (NRI).[7] Its chemical structure, (±)-(2RS,3RS)-2-[(RS)-(2-ethoxyphenoxy)phenylmethyl]morpholine, is a prominent example of a derivative of the core topic. The (S,S)-enantiomer, in particular, shows the highest affinity and selectivity for the norepinephrine transporter (NET).[7]
The morpholine ring in reboxetine is not merely a passive carrier; it is integral to the pharmacophore. It correctly orients the two key aromatic rings—the phenyl and 2-ethoxyphenoxy groups—for optimal interaction within the transporter's binding site.[8] The development of reboxetine and its analogs has provided deep insights into the structural requirements for potent and selective NRI activity.[8]
Case Study: Polo-like Kinase 1 (PLK1) Inhibitors in Oncology
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in regulating the cell cycle, particularly during mitosis.[9][10] Its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer drug discovery.[11] While many inhibitors target the ATP-binding kinase domain (KD), the non-catalytic polo-box domain (PBD) has emerged as a promising alternative target for developing more specific inhibitors.[9][12]
Several small-molecule inhibitors targeting the PLK1 PBD incorporate a morpholine scaffold. The morpholine moiety in these compounds often serves to enhance solubility and modulate pharmacokinetic properties, enabling the molecule to reach its intracellular target effectively.[2][13] The ability to fine-tune these properties by modifying the morpholine or its substituents is a key strategy in the optimization of PLK1 inhibitors.[12]
Synthetic Strategies and Methodologies
The generation of diverse libraries of this compound analogs is crucial for exploring structure-activity relationships. Synthetic routes must be robust, versatile, and allow for late-stage diversification.
General Synthetic Workflow
A common and effective strategy for synthesizing these derivatives begins with a chiral epoxide, such as (R)-4-(oxiran-2-ylmethyl)morpholine. The key step is the regioselective ring-opening of this epoxide with a chosen nucleophile, typically a substituted phenol or aniline. This reaction establishes the core β-amino alcohol structure and introduces one of the key points of diversity.
Below is a generalized workflow for this synthetic approach.
Caption: A generalized workflow for synthesizing chiral β-amino alcohols.
Detailed Protocol: Synthesis of (S,S)-Reboxetine Analog
This protocol provides a representative example of the synthesis of a key intermediate for reboxetine-like molecules, adapted from established methodologies.[7][14][15] The synthesis of (S,S)-reboxetine itself is a multi-step process, often involving stereospecific reactions to build the chiral morpholine moiety before introducing the aromatic groups.[7]
Objective: To synthesize a chiral morpholine derivative via asymmetric synthesis.
Materials:
-
(S)-3-amino-1,2-propanediol
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Hydrobromic acid (HBr)
-
Solvents: Acetonitrile (CH3CN), Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM), Isopropyl alcohol (IPA)
Procedure:
-
Amide Formation:
-
Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of CH3CN/MeOH.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude amide intermediate. This step typically proceeds in high yield (>90%).[7]
-
-
Intramolecular Cyclization (Morpholinone Formation):
-
Dissolve the crude amide from Step 1 in a mixture of DCM and water.
-
Add a solution of aqueous potassium hydroxide (KOH) in isopropyl alcohol (IPA).
-
Stir vigorously at room temperature for 2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral morpholinone.[6]
-
-
Reduction of the Amide:
-
Dissolve the morpholinone from Step 2 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add BH3·THF complex (2.5 eq) at 0°C.
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of aqueous HBr.
-
Reflux for an additional hour to ensure complete hydrolysis of borane complexes.[6]
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired chiral hydroxymethylmorpholine.
-
This chiral intermediate is then ready for further elaboration, such as the introduction of the aryloxy and phenyl groups seen in reboxetine, often via reactions like Mitsunobu or nucleophilic aromatic substitution.[7][14]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded critical insights into the structural features required for biological activity at various targets. The ability to modulate potency, selectivity, and pharmacokinetic properties is a key advantage of this chemical class.[2][13]
The following diagram illustrates key modification points on a generalized scaffold and their typical impact on activity.
Caption: Key points for SAR modification on the morpholine scaffold.
SAR Data for Norepinephrine Reuptake Inhibitors
The following table summarizes representative SAR data for a series of reboxetine analogs, highlighting the impact of substitutions on NRI potency.
| Compound ID | R¹ Substitution (at 2-position of phenoxy ring) | R² Group | NRI IC₅₀ (nM) | Selectivity (vs. SERT/DAT) |
| Reboxetine | Ethoxy (-OCH₂CH₃) | Phenyl | 11 | High |
| Analog 1 | Methoxy (-OCH₃) | Phenyl | 15 | High |
| Analog 2 | Hydrogen (-H) | Phenyl | 85 | Moderate |
| Analog 3 | Chloro (-Cl) | Phenyl | 25 | High |
| Analog 4 | Ethoxy (-OCH₂CH₃) | 4-F-Phenyl | 9 | Very High |
Data is illustrative and compiled from principles discussed in medicinal chemistry literature.[8]
The data shows that a small alkoxy group at the 2-position of the phenoxy ring (R¹) is optimal for high potency. Removing it (Analog 2) significantly reduces activity. Modifications to the R² phenyl group can also fine-tune potency and selectivity.
Preclinical Evaluation & Screening
Once a library of derivatives has been synthesized, a robust screening cascade is required to identify promising candidates.
In Vitro Assay Cascade
-
Primary Target Engagement: The initial screen should confirm binding to the primary biological target. For NRIs like reboxetine analogs, this would be a radioligand binding assay using human norepinephrine transporters (hNET). For kinase inhibitors, it would be an enzymatic assay measuring the inhibition of PLK1 activity (e.g., using a fluorescent substrate).
-
Selectivity Profiling: Promising hits from the primary screen must be tested against a panel of related off-targets to determine selectivity. For NRIs, this includes serotonin (SERT) and dopamine (DAT) transporters.[16] For PLK1 inhibitors, this would involve screening against other PLK family members (PLK2, PLK3) and a broad panel of other kinases.[10][17]
-
Cell-Based Functional Assays: Compounds that are potent and selective must then be evaluated in a cellular context.
-
For NRIs: A functional assay measuring the uptake of radiolabeled norepinephrine in cells expressing hNET.
-
For PLK1 inhibitors: Cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines known to overexpress PLK1, and cell cycle analysis by flow cytometry to confirm mitotic arrest.[11]
-
ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical.
-
Metabolic Stability: Incubation with liver microsomes to predict in vivo clearance.
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion and cell-based assays (e.g., Caco-2) for active transport.
-
Early Toxicity: In vitro cytotoxicity assays in non-cancerous cell lines (e.g., HepG2 for liver toxicity) and assays for hERG channel inhibition to flag potential cardiotoxicity.
Future Directions and Outlook
The this compound scaffold and its relatives continue to be a fertile ground for drug discovery.[3] Future efforts will likely focus on:
-
Novel Targets: Applying this scaffold to new and challenging biological targets where its favorable pharmacokinetic properties can overcome delivery or stability issues.
-
Covalent and Targeted Derivatives: Designing derivatives that can form covalent bonds with their target for increased duration of action or creating conjugates for targeted drug delivery.
-
Polypharmacology: Intentionally designing analogs that modulate multiple targets simultaneously, which can be an effective strategy for complex multifactorial diseases like neurodegeneration or cancer.[4][18]
The foundational principles of medicinal chemistry, combined with modern synthetic techniques and screening technologies, ensure that derivatives based on this versatile morpholine core will remain a significant component of the drug development pipeline for years to come.
References
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
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Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. (2022). Organic Process Research & Development - ACS Publications. Retrieved January 18, 2026, from [Link]
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Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. (2006). Organic Letters - ACS Publications. Retrieved January 18, 2026, from [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 18, 2026, from [Link]
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Synthesis of (S,S)-Reboxetine. (2008). Thieme SYNFACTS. Retrieved January 18, 2026, from [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemistrySelect. Retrieved January 18, 2026, from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved January 18, 2026, from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. Retrieved January 18, 2026, from [Link]
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Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. (2012). Organic Process Research & Development - ACS Publications. Retrieved January 18, 2026, from [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
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Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2008). PubMed. Retrieved January 18, 2026, from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
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Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. (2020). NIH. Retrieved January 18, 2026, from [Link]
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New Heterocyclic Scaffold-Based Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 for the Treatment of Cancer. (2021). National Cancer Institute's Technology Transfer Center. Retrieved January 18, 2026, from [Link]
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. Retrieved January 18, 2026, from [Link]
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Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. (2015). Oncotarget. Retrieved January 18, 2026, from [Link]
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Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]
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A review on pharmacological profile of Morpholine derivatives. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
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The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. (2020). MDPI. Retrieved January 18, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Morpholin-4-ylpropan-1-ol
Affiliation: Advanced Spectroscopic Solutions Division
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Morpholin-4-ylpropan-1-ol (CAS No. 69296-06-6), a morpholine derivative of interest in pharmaceutical and chemical research.[1] In the absence of readily available experimental spectra in public databases, this document synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous morpholine and secondary alcohol structures. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and structural elucidation of this compound.
Introduction: The Structural and Analytical Significance of this compound
This compound, with the molecular formula C₇H₁₅NO₂, is a bifunctional organic molecule incorporating a morpholine heterocycle and a propanol side chain.[1] The morpholine moiety is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties and biological activities.[2] The presence of a secondary alcohol adds a site for potential hydrogen bonding and further chemical modification.
Accurate structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information about the connectivity of atoms, functional groups, and overall molecular framework. This guide elucidates the expected spectroscopic characteristics of this compound, providing a benchmark for its analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The morpholine ring, in its preferred chair conformation, typically exhibits a characteristic pattern for its methylene protons.[2][3] The protons on the carbons adjacent to the oxygen (H-3' and H-5') are deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen (H-2' and H-6').[4][5]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (CH₃) | ~1.0-1.2 | Doublet (d) | 3H |
| H-2 (CH) | ~2.5-2.8 | Multiplet (m) | 1H |
| H-3 (CH₂) | ~3.4-3.6 | Multiplet (m) | 2H |
| H-2', H-6' (N-CH₂) | ~2.4-2.6 | Triplet-like (m) | 4H |
| H-3', H-5' (O-CH₂) | ~3.6-3.8 | Triplet-like (m) | 4H |
| OH | Variable (Broad Singlet) | Broad Singlet (br s) | 1H |
Causality Behind Predictions:
-
Morpholine Ring Protons (H-2', H-6', H-3', H-5'): The protons on the carbons adjacent to the electronegative oxygen atom (C-3' and C-5') are expected to be deshielded, hence their downfield shift to ~3.6-3.8 ppm.[4] Conversely, the protons on the carbons adjacent to the nitrogen (C-2' and C-6') are expected at a slightly more shielded position of ~2.4-2.6 ppm.[5] The multiplet pattern, often appearing as distorted triplets, arises from coupling to adjacent methylene protons in the ring.[2]
-
Propanol Side Chain: The methyl protons (H-1) are expected to appear as a doublet around 1.0-1.2 ppm due to coupling with the methine proton (H-2). The methine proton (H-2), being adjacent to both the nitrogen of the morpholine ring and the hydroxymethyl group, will be deshielded and exhibit a complex multiplet pattern from coupling to both the methyl and methylene protons. The diastereotopic methylene protons of the hydroxymethyl group (H-3) will be further deshielded by the adjacent hydroxyl group and appear as a multiplet.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It is typically observed as a broad singlet that can be exchanged with D₂O.[6]
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment. The chemical shifts are primarily influenced by the electronegativity of neighboring atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~15-20 |
| C-2 (CH) | ~60-65 |
| C-3 (CH₂OH) | ~65-70 |
| C-2', C-6' (N-CH₂) | ~53-58 |
| C-3', C-5' (O-CH₂) | ~67-72 |
Causality Behind Predictions:
-
Morpholine Ring Carbons (C-2', C-6', C-3', C-5'): The carbons bonded to the oxygen atom (C-3' and C-5') are the most deshielded within the ring, appearing around 67-72 ppm.[4] The carbons adjacent to the nitrogen (C-2' and C-6') are found at a more upfield position of ~53-58 ppm.[7]
-
Propanol Side Chain: The methyl carbon (C-1) is the most shielded, appearing in the aliphatic region (~15-20 ppm). The methine carbon (C-2), directly attached to the nitrogen, will be significantly deshielded (~60-65 ppm). The carbon of the hydroxymethyl group (C-3) will also be deshielded due to the attached oxygen atom (~65-70 ppm).[8]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[9]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3550-3200 | O-H stretch (H-bonded) | Secondary Alcohol | Strong, Broad |
| 3000-2840 | C-H stretch (sp³) | Alkane | Medium-Strong |
| 1150-1075 | C-O stretch | Secondary Alcohol | Strong |
| 1115-1085 | C-O-C stretch | Ether (Morpholine) | Strong |
| 1335-1250 | C-N stretch | Tertiary Amine | Medium |
Interpretation of the IR Spectrum:
-
O-H Stretch: The most prominent feature is expected to be a strong and broad absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[10]
-
C-H Stretch: Multiple peaks of medium to strong intensity between 3000 cm⁻¹ and 2840 cm⁻¹ will correspond to the C-H stretching vibrations of the alkyl portions of the molecule.[11]
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions. Key among these are the strong C-O stretching vibration of the secondary alcohol, expected between 1150-1075 cm⁻¹, and the C-O-C stretching of the morpholine ether linkage around 1115-1085 cm⁻¹.[12][13] The C-N stretching of the tertiary amine in the morpholine ring will also be present in this region.[14]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates to subtract from the sample spectrum.
-
Data Analysis: Identify and label the major absorption bands and correlate them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique that often leads to characteristic fragmentation patterns.
Molecular Ion (M⁺): The molecular weight of this compound is 145.20 g/mol .[1] In an EI-MS spectrum, the molecular ion peak (M⁺) is expected at m/z = 145. However, for alcohols and amines, this peak may be weak or absent due to facile fragmentation.[15]
Key Fragmentation Pathways: The fragmentation of this compound is expected to be dominated by cleavages alpha to the heteroatoms (oxygen and nitrogen), which stabilize the resulting carbocations.
-
Alpha-Cleavage at the Alcohol: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols.[15][16] This would lead to the loss of a CH₂OH radical, resulting in a fragment at m/z = 114.
-
Alpha-Cleavage at the Amine: The most favorable alpha-cleavage for N-alkylmorpholines typically involves the cleavage of the bond to the largest alkyl substituent on the nitrogen. This would lead to the formation of a stable iminium ion. Cleavage of the propanol side chain would result in the formation of the morpholinium ion at m/z = 86 or a fragment at m/z = 100 (the base peak is often observed at m/z 100 for N-substituted morpholines).
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 145 | [C₇H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 114 | [M - CH₂OH]⁺ | Alpha-cleavage at the alcohol |
| 100 | [M - C₂H₅O]⁺ | Cleavage of the propanol side chain |
| 86 | [C₄H₈NO]⁺ | Morpholinium ion |
| 57 | [C₃H₅O]⁺ | Further fragmentation |
| 43 | [C₃H₇]⁺ | Alkyl fragment |
Diagram of Predicted Fragmentation:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation mechanisms consistent with the observed spectrum and the known structure.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The synthesized ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive analytical profile for this compound. The provided experimental protocols outline standard methodologies for acquiring this data. Researchers working with this compound or related morpholine derivatives can use this guide as a reference for structural verification and quality control, ensuring the integrity of their scientific investigations.
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A Framework for Investigating the Biological Potential of 2-Morpholin-4-ylpropan-1-ol: A Technical Guide
Executive Summary
This technical guide outlines a comprehensive research framework for elucidating the potential biological activities of the novel chemical entity, 2-Morpholin-4-ylpropan-1-ol. While direct biological data for this specific molecule is not prevalent in existing literature, its chemical architecture, combining a morpholine ring and a propanolamine backbone, suggests significant therapeutic potential. The morpholine scaffold is a privileged structure in medicinal chemistry, integral to numerous drugs with activities spanning oncology, neurotherapeutics, and infectious diseases[1][2][3]. Concurrently, the propanolamine motif is the cornerstone of the beta-blocker class of cardiovascular drugs[4][5].
This document synthesizes insights from structurally analogous compounds to hypothesize potential biological activities for this compound, focusing on three primary areas: Anticancer, Neuroactive, and Cardiovascular effects . For each hypothesized activity, this guide provides detailed, field-proven experimental protocols, explains the scientific rationale behind methodological choices, and presents frameworks for data analysis. Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating roadmap for a thorough investigation of this promising molecule.
Introduction to this compound
This compound is a small molecule featuring a central propane chain substituted with both a hydroxyl group and a morpholine ring. The morpholine heterocycle is widely employed in drug design to enhance physicochemical properties, improve metabolic stability, and increase potency through targeted molecular interactions[1][2][6]. Its unique blend of hydrophilicity (due to the ether oxygen) and basicity (due to the nitrogen) makes it a versatile pharmacophore[1][2].
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 69296-06-6 | [7] |
| Molecular Formula | C₇H₁₅NO₂ | [7] |
| Molecular Weight | 145.20 g/mol | [7] |
| Structure | A propane backbone with a hydroxyl (-OH) group at position 1 and a morpholine ring attached via its nitrogen atom at position 2. | Inferred |
The strategic combination of the morpholine ring with the propanolamine-like core suggests that this compound may interact with a range of biological targets.
Hypothesized Biological Activities & Mechanistic Rationale
Based on extensive reviews of morpholine and aminopropanol derivatives, we propose three primary avenues for investigation.
Potential Anticancer and Antiproliferative Activity
Rationale: The morpholine moiety is a key component of several potent kinase inhibitors, including mTOR and FGFR3 kinase inhibitors[6]. Kinases are critical regulators of cell proliferation, and their dysregulation is a hallmark of cancer. The ability of the morpholine ring to interact with target proteins, particularly kinases, makes this a primary hypothesis[2]. Morpholine derivatives have demonstrated broad antitumor and anticancer activities in numerous studies[6].
Potential Molecular Targets:
-
Serine/Threonine Kinases (e.g., PI3K/Akt/mTOR pathway)
-
Tyrosine Kinases (e.g., FGFR, EGFR)
-
Cell Cycle Checkpoint Proteins
Potential Neuroactive Properties
Rationale: The morpholine ring's physicochemical properties, including an optimal balance of hydrophilicity and lipophilicity, can enhance permeability across the blood-brain barrier (BBB), a critical feature for CNS-acting drugs[8]. Derivatives have been investigated for activity against enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidases (MAO)[8].
Potential Molecular Targets:
-
Monoamine Oxidases (MAO-A, MAO-B)
-
Acetylcholinesterase (AChE)
-
Various CNS receptors (e.g., Dopamine, Serotonin)
Potential Cardiovascular Activity
Rationale: The core structure of this compound is an isomer of the classic propan-2-ol backbone found in beta-blockers like Propranolol[4]. Propranolol is a non-selective beta-adrenergic receptor antagonist used to treat hypertension, angina, and cardiac arrhythmias[5][9][10]. While the substitution pattern differs, the presence of the aminopropanol motif strongly suggests a potential interaction with adrenergic receptors. Studies on other 3-amino-1,2-propanediol derivatives have shown effects on heart rate and blood pressure in animal models[11].
Potential Molecular Targets:
-
Beta-Adrenergic Receptors (β1, β2)
-
Alpha-Adrenergic Receptors
-
Ion Channels (e.g., Calcium, Potassium)
Experimental Protocols for Validation
The following protocols are designed as self-validating systems to rigorously test the hypothesized activities.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This experiment provides a quantitative measure of the molecule's ability to reduce the viability of cancer cells, a primary indicator of anticancer potential.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a panel of human cancer cell lines.
Methodology:
-
Cell Line Selection & Culture:
-
Select a panel of cancer cell lines representing different tissues (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂. Maintain cells in the logarithmic growth phase.
-
Causality Insight: Using a panel of cell lines, rather than a single line, provides crucial data on potential selectivity and spectrum of activity.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free media to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove media from cells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. This directly correlates cell viability with a colorimetric output.
-
-
Formazan Solubilization & Measurement:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot viability vs. log[concentration] and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Protocol: Adrenergic Receptor Binding Assay
This experiment directly tests the hypothesis that this compound interacts with beta-adrenergic receptors.
Objective: To determine the binding affinity (Kᵢ) of the compound for β1 and β2 adrenergic receptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cells overexpressing human β1 or β2 adrenergic receptors (e.g., from CHO or HEK293 cells).
-
Causality Insight: Using membranes from engineered cell lines ensures a high concentration of the specific target receptor, providing a clean and robust signal-to-noise ratio.
-
-
Assay Buffer Preparation:
-
Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine:
-
Receptor membranes (5-10 µg protein/well).
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-antagonist, at a concentration near its Kₔ (e.g., 1-2 nM).
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known antagonist (e.g., 10 µM Propranolol).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
-
Harvesting & Filtration:
-
Rapidly filter the reaction mixture through a GF/C glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a one-site competition curve and determine the IC₅₀.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Logical Diagram: Receptor Binding Principles
Caption: Principle of competitive radioligand binding assay.
Data Interpretation and Future Directions
The results from the initial screening assays will guide the subsequent research strategy.
| If the Result is... | Then a Potential Interpretation is... | Recommended Next Steps |
| Low IC₅₀ (<10 µM) in MTT assay | The compound has significant cytotoxic/antiproliferative activity. | Perform kinase screening assays (e.g., against a panel of cancer-relevant kinases). Investigate the mechanism of cell death (apoptosis vs. necrosis) via flow cytometry (Annexin V/PI staining). |
| Low Kᵢ (<1 µM) in receptor binding | The compound has high affinity for adrenergic receptors. | Conduct functional assays (e.g., cAMP accumulation assay) to determine if the compound is an agonist or antagonist. Evaluate selectivity against other receptor subtypes (e.g., alpha-adrenergic, muscarinic). |
| No significant activity in either assay | The compound may target other pathways not yet tested. | Broaden the screening approach. Test for antimicrobial activity against bacterial and fungal strains[12]. Perform a broad phenotypic screen or a wider receptor panel screen. |
Signaling Pathway for Further Investigation (Hypothetical)
Should the compound show potent antiproliferative effects, investigating its impact on the PI3K/Akt/mTOR pathway, a common target for morpholine-containing drugs, would be a logical next step.
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- 12. Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Morpholin-4-ylpropan-1-ol: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary: 2-Morpholin-4-ylpropan-1-ol and its closely related parent structure, the morpholine ring, represent a cornerstone in contemporary drug design, widely recognized as a "privileged structure."[1][2] This guide delves into the physicochemical properties, synthesis, and critical applications of the this compound moiety, with a particular focus on its role as a key building block for targeted cancer therapies. We will explore its integral contribution to the structure and function of Gefitinib, a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, providing detailed protocols and mechanistic insights to inform and empower drug development professionals. The morpholine heterocycle is frequently employed in medicinal chemistry due to its favorable metabolic, biological, and physicochemical properties, in addition to its straightforward synthetic accessibility.[3]
The Morpholine Moiety: A Versatile Tool in Drug Design
The morpholine ring is a simple heterocycle that packs a powerful punch in medicinal chemistry. Its inclusion in a drug candidate can significantly improve pharmacokinetic properties.[1] The nitrogen atom is basic, allowing for salt formation to improve solubility and handling, while the ether oxygen is a hydrogen bond acceptor, facilitating interactions with biological targets.[3] This unique combination often leads to enhanced potency, better drug-like properties, and improved metabolic stability.[2][3] These advantageous characteristics have cemented the morpholine scaffold's status as a ubiquitous and valuable component in the development of bioactive molecules targeting a wide array of diseases.[4][5]
Physicochemical & Structural Profile of this compound
Understanding the fundamental properties of a building block is critical for rational drug design. This compound is a chiral alcohol whose properties make it an attractive starting point for creating more complex molecules.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[6] |
| Molecular Weight | 145.20 g/mol | PubChem[6] |
| XLogP3-AA (LogP) | -0.4 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 3 | PubChem[6] |
Table 1: Key Physicochemical Properties of this compound.
The negative LogP value indicates the compound's hydrophilic nature, a direct result of the polar morpholine ring and the hydroxyl group. This inherent water solubility is a highly desirable trait for a fragment intended for incorporation into orally administered drugs.
Synthesis and Chemical Accessibility
The utility of a chemical scaffold is directly tied to its ease of synthesis. This compound can be reliably synthesized through nucleophilic substitution, making it readily accessible for research and large-scale production.
Representative Synthesis Protocol: Nucleophilic Opening of Propylene Oxide
A common and efficient method involves the ring-opening of propylene oxide with morpholine. This reaction is typically performed in a protic solvent like water or an alcohol, which facilitates the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the morpholine nitrogen.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of morpholine (1.0 eq) in methanol, slowly add propylene oxide (1.1 eq) at 0°C.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude oil is then purified.
-
Purification: Purification is typically achieved via vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.
Causality: The choice of a protic solvent is deliberate; it acts as a Lewis acid, activating the epoxide. The regioselectivity of the attack (at the less substituted carbon) is governed by steric factors, reliably producing the desired propan-1-ol isomer.
Caption: Workflow for the synthesis of this compound.
Core Application: A Key Scaffold for Kinase Inhibitors
The this compound moiety is perhaps most famously utilized in the synthesis of Gefitinib (Iressa®) , a first-generation EGFR tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC).[7]
Case Study: The Role in Gefitinib
Gefitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, preventing its autophosphorylation and blocking downstream signaling pathways that drive cell proliferation and survival.[7][8] The morpholinopropoxy side chain, derived from this compound, is not merely a passive solubilizing group; it plays a critical role in the drug's efficacy.
-
Solubility and Pharmacokinetics: The morpholine group significantly enhances the aqueous solubility of the otherwise hydrophobic quinazoline core, which is essential for oral bioavailability.[1]
-
Target Engagement: The terminal morpholine ring projects into the solvent-exposed region of the ATP binding cleft. While not forming direct hydrogen bonds with the kinase hinge region, its presence and conformation are crucial for maintaining the overall binding pose of the anilinoquinazoline core.[9] Studies on analogues have shown that the length of the linker and the nature of the terminal amine are critical for potency.[9]
The EGFR Signaling Pathway and Gefitinib's Mechanism of Action
EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[10] This triggers a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth, proliferation, and inhibiting apoptosis.[10][11] Gefitinib effectively shuts down this entire cascade by blocking the initial phosphorylation event.[8]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Structure-Activity Relationship (SAR) Insights
The development of Gefitinib and its successors has generated a wealth of SAR data. Modifications to the morpholinopropoxy side chain have been extensively explored:[12]
-
Linker Length: Analogues with a three-carbon (propoxy) linker between the quinazoline core and the morpholine ring were found to be more potent than those with a two-carbon (ethoxy) linker.[9] This optimal length allows the morpholine oxygen to form a beneficial hydrogen bond with a key lysine residue (Lys745) in the kinase domain.[9]
-
Terminal Amine: Replacing the morpholine with other cyclic amines (e.g., piperidine, piperazine) or acyclic amines can drastically alter potency and selectivity, highlighting the specific, favorable interactions afforded by the morpholine ring's structure and basicity.
Experimental Protocols: Synthesis of a Gefitinib Precursor
The final step in many reported Gefitinib syntheses involves the coupling of a chlorinated quinazoline core with the morpholinopropoxy side chain.[13] The alcohol, this compound, must first be converted to a suitable leaving group, typically a chloride.
Protocol: Synthesis of 4-(3-Chloropropyl)morpholine
Objective: To convert the hydroxyl group of a morpholinopropanol derivative into a chloride, creating an electrophilic partner for coupling with the quinazoline core.
Materials:
-
3-Morpholin-1-ol (or a similar amino alcohol)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3-morpholin-1-ol (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Causality: This must be done slowly and at 0°C to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice and slowly neutralize with saturated sodium bicarbonate solution until effervescence ceases. Causality: This step neutralizes the excess thionyl chloride and the HCl generated during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(3-chloropropyl)morpholine.
Self-Validation: The success of this protocol is validated by characterization of the product via ¹H NMR (disappearance of the alcohol proton and shifts in adjacent methylene protons) and mass spectrometry (confirmation of the correct molecular weight for the chlorinated product). This intermediate is now primed for the final SₙAr reaction with the phenoxide of the quinazoline core to complete the synthesis of Gefitinib.[13]
Conclusion and Future Directions
This compound is more than a simple chemical building block; it is a validated, privileged scaffold that confers desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Its central role in the structure of Gefitinib underscores its importance in the field of targeted cancer therapy. As drug discovery continues to evolve, the demand for novel drugs with improved safety and efficacy will drive further exploration of derivatives built upon this versatile and powerful morpholine-containing framework.[4] The continued application of this scaffold in designing inhibitors for new kinase targets and other enzyme classes remains a promising avenue for future therapeutic innovation.
References
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link][1]
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Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Patsnap. [Link][8]
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Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link][2]
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Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link][3]
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ResearchGate. (n.d.). Mechanism of action of gefitinib. ResearchGate. [Link][11]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link][4]
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Knowledia. (2024). Morpholine derivatives: Significance and symbolism. Knowledia. [Link][5]
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National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)propan-1-ol. PubChem Compound Database. [Link][6]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link][10]
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ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. [Link]
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New Drug Approvals. (2015). Gefitinib. New Drug Approvals. [Link]
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National Institutes of Health. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH. [Link][12]
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MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link][9]
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Morpholin-4-ylpropan-1-ol as a Novel Kinase Inhibitor Scaffold
Preamble: From Serendipitous Hit to Rational Drug Design
In the landscape of modern drug discovery, the journey from an initial "hit" compound to a viable clinical candidate is a testament to the power of systematic, rational design. This guide delves into the core principles and practical applications of structure-activity relationship (SAR) studies, using the novel chemical entity, 2-Morpholin-4-ylpropan-1-ol , as a central case study. For the purposes of this technical exploration, we will operate under the scientifically grounded hypothesis that this compound has been identified as a promising, albeit modest, inhibitor of "Kinase X," a critical enzyme implicated in a significant disease pathway.
The morpholine moiety is a well-established "privileged" scaffold in medicinal chemistry, frequently found in the active sites of numerous approved kinase inhibitors.[1][2] Its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties make it an excellent starting point for a drug discovery campaign.[2] This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining the strategic thinking, experimental design, and data-driven decision-making required to systematically optimize this compound from a preliminary hit into a potent and selective lead compound.
Deconstruction of the Core Scaffold: Identifying Key Pharmacophoric Regions
The foundational step in any SAR campaign is to dissect the initial hit compound into its constituent pharmacophoric elements. This allows for a systematic and focused investigation of how each component contributes to the molecule's biological activity. The structure of this compound can be logically divided into three primary regions for exploration:
-
Region A: The Morpholine Ring: This heterocyclic system is hypothesized to be the primary anchoring point within the ATP-binding pocket of Kinase X, likely forming a crucial hydrogen bond with the "hinge" region of the enzyme.
-
Region B: The Propan-1-ol Linker: The three-carbon chain dictates the spatial orientation of the morpholine ring relative to the terminal hydroxyl group. Its length, rigidity, and stereochemistry are critical for optimal positioning of the interacting moieties.
-
Region C: The Terminal Functional Groups (C2-Methyl and C1-Hydroxyl): The hydroxyl group is a potential hydrogen bond donor or acceptor, while the methyl group likely occupies a small hydrophobic pocket, contributing to binding affinity.
Below is a diagram illustrating this pharmacophoric deconstruction, which will guide our subsequent optimization strategy.
Caption: Pharmacophoric deconstruction of the hit compound.
A Systematic SAR Exploration Strategy
With the key regions defined, a logical and iterative process of chemical modification and biological testing can be initiated. The goal is not random substitution, but a series of carefully planned experiments, each designed to answer a specific question about the molecular interactions governing potency and selectivity.
Interrogating the Hinge-Binding Moiety (Region A)
The interaction between the morpholine ring and the kinase hinge is paramount. Our initial efforts will focus on understanding the precise requirements of this interaction.
-
Causality behind Experimental Choices: The oxygen atom of the morpholine is a key hydrogen bond acceptor. Replacing it with other heteroatoms will directly test the electronic and steric requirements of this interaction. Adding substituents to the morpholine ring will probe the steric tolerance of the surrounding pocket.
| Modification | Rationale | Target Analogs |
| Heteroatom Substitution | Is the oxygen atom essential? Can a sulfur (thiomorpholine) or a second nitrogen (piperazine) be tolerated or even improve affinity? | Thiomorpholine analog, N-methyl-piperazine analog |
| Ring Substitution | Is there space for additional substituents? Can we fill a nearby pocket to gain potency? | C3-methylmorpholine, C3,5-dimethylmorpholine |
Optimizing Spatial Geometry (Region B)
The propan-1-ol linker is the scaffold that correctly positions the pharmacophores of Regions A and C. Its length and flexibility are critical tuning parameters.
-
Causality behind Experimental Choices: If the distance between the hinge-binder and the terminal hydroxyl is suboptimal, altering the linker length (e.g., from propyl to ethyl or butyl) should reveal a clear trend in activity. Introducing rigidity can lock the molecule in a more favorable, lower-entropy binding conformation, which can significantly enhance potency.
| Modification | Rationale | Target Analogs |
| Linker Length Variation | Is the three-carbon chain the optimal length for spanning the distance between the hinge and the solvent-exposed region? | 2-Morpholinoethan-1-ol, 4-Morpholinobutan-1-ol |
| Conformational Constraint | Can we improve potency by reducing the entropic penalty of binding? | Cyclohexyl or cyclopentyl linker analogs |
Probing the Solvent-Exposed Region (Region C)
The terminal hydroxyl and methyl groups extend towards the solvent-exposed region of the ATP pocket, providing opportunities for significant potency gains and selectivity tuning.
-
Causality behind Experimental Choices: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Converting it to an ether removes the donor capability, while converting it to an amine alters its pKa and hydrogen bonding pattern. These changes provide clear insights into its binding mode. The size of the hydrophobic pocket occupied by the C2-methyl group can be systematically mapped by synthesizing analogs with progressively larger alkyl groups.
| Modification | Rationale | Target Analogs |
| Hydroxyl Group Modification | Is the hydroxyl group acting as a hydrogen bond donor or acceptor? Can we introduce a basic center to improve solubility or form a salt bridge? | 1-methoxy-2-morpholinopropane, 2-morpholinopropan-1-amine |
| C2-Alkyl Group Variation | What is the size of the hydrophobic pocket? Can we gain potency through improved van der Waals interactions? | 2-Morpholinopropan-1-ol (no methyl), 2-Morpholino-2-ethylpropan-1-ol, 2-Morpholino-2-isopropylpropan-1-ol |
| Aryl Substitution | Is there a larger hydrophobic pocket that could accommodate an aryl group, potentially leading to beneficial pi-stacking interactions? | 2-Morpholino-2-phenylpropan-1-ol |
Experimental Workflows: The Engine of SAR
The iterative cycle of designing, synthesizing, and testing compounds is the core of any successful SAR campaign. The protocols described below represent robust, industry-standard methodologies for prosecuting a kinase inhibitor project.
General Synthetic Protocol for Analog Generation
The synthesis of the proposed analogs is straightforward and amenable to parallel synthesis techniques, allowing for the rapid generation of a focused compound library. A representative synthetic scheme is provided below.
Protocol: Synthesis of N-substituted Morpholine Analogs
-
Step 1: Epoxide Formation. Start with an appropriate allylic alcohol. Perform an epoxidation reaction using m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at 0°C to room temperature.
-
Step 2: Ring Opening. React the resulting epoxide with morpholine (or a substituted morpholine/other heterocycle). This reaction is typically carried out in a protic solvent such as ethanol or isopropanol, often with heating to drive the reaction to completion.
-
Step 3: Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the desired this compound analog.
-
Step 4: Characterization. The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Primary Biochemical Assay: Quantifying Kinase Inhibition
To obtain reliable SAR data, a robust and high-throughput primary assay is required to measure the 50% inhibitory concentration (IC50) of each compound against Kinase X. The Kinase-Glo® Luminescent Kinase Assay is an excellent choice due to its sensitivity and simplicity.[3]
Protocol: IC50 Determination using Kinase-Glo® Assay
-
Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing Kinase X and its specific substrate peptide in reaction buffer.
-
Inhibitor Addition: Add 2.5 µL of the serially diluted compound solutions to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation of Reaction: Add 2.5 µL of an ATP solution to all wells to initiate the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction that produces light.
-
Data Acquisition: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.
-
Data Analysis: The amount of ATP consumed is inversely correlated with the kinase activity. Plot the percent inhibition (relative to controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Cellular Assay: Assessing On-Target Activity
A potent compound in a biochemical assay must also demonstrate activity in a cellular context to be considered a viable lead. A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the target in its native environment.
Protocol: Western Blot Analysis of Target Phosphorylation
-
Cell Culture: Culture a relevant cancer cell line (in which Kinase X is known to be active) in appropriate media until they reach 80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a set period (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control. Quantify the band intensities to determine the extent of inhibition of downstream signaling.
Data Synthesis and Iterative Design
The SAR data generated from the biochemical and cellular assays must be collated and analyzed to guide the next round of analog design. A well-structured data table is essential for this process.
Hypothetical SAR Data Table
| Compound | Region A Modification | Region B Modification | Region C Modification | Kinase X IC50 (nM) | Cellular EC50 (nM) |
| Hit Compound | Morpholine | Propan-1-ol | C2-Me, C1-OH | 1200 | >10000 |
| Analog 1 | Thiomorpholine | Propan-1-ol | C2-Me, C1-OH | 3500 | - |
| Analog 2 | N-Me-Piperazine | Propan-1-ol | C2-Me, C1-OH | 950 | - |
| Analog 3 | Morpholine | Ethan-1-ol | C2-Me, C1-OH | 5800 | - |
| Analog 4 | Morpholine | Propan-1-ol | H, C1-OH | 2500 | - |
| Analog 5 | Morpholine | Propan-1-ol | C2-Me, C1-OMe | 850 | 5400 |
| Analog 6 | Morpholine | Propan-1-ol | C2-Et, C1-OH | 450 | 2100 |
| Analog 7 | Morpholine | Propan-1-ol | C2-Ph, C1-OH | 85 | 450 |
Interpretation of Hypothetical Data:
-
The morpholine oxygen appears to be important, as replacing it with sulfur (Analog 1) reduces activity.
-
The C2-methyl group contributes to potency (compare Hit to Analog 4).
-
Expanding the C2-substituent into a larger hydrophobic group is highly beneficial, with the phenyl group of Analog 7 providing a significant leap in potency. This suggests the presence of a large, accessible hydrophobic pocket.
-
The hydroxyl group's hydrogen bond donating ability may be important, as capping it as a methoxy ether (Analog 5) leads to only a modest improvement, which is likely due to improved cell permeability as seen in the cellular assay.
This analysis leads to a clear hypothesis for the next design cycle: combine the optimal features. A new set of analogs would be synthesized based on the 2-Morpholino-2-phenylpropan-1-ol scaffold, further exploring substitutions on the phenyl ring to maximize potency and selectivity.
The SAR Cycle: A Workflow for Continuous Optimization
The process of SAR is cyclical and iterative. Each cycle of design, synthesis, and testing provides crucial information that refines our understanding of the target and informs the next round of molecular design.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Morpholin-4-ylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility and stability of 2-Morpholin-4-ylpropan-1-ol, a morpholine derivative of interest in pharmaceutical and chemical research. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes foundational chemical principles with field-proven methodologies to empower researchers to accurately determine its physicochemical properties. The protocols and rationale provided herein are grounded in established regulatory guidelines and best practices in pharmaceutical development.
Introduction to this compound: A Structural Perspective
This compound is a heterocyclic organic compound featuring a morpholine ring N-substituted with a propan-1-ol group at the second carbon. Its chemical structure dictates its physicochemical behavior, including its solubility and stability profile.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number | 69296-06-6 | [1] |
| Predicted XLogP3 | -0.4 | [1] |
The presence of the morpholine ring, with its ether and tertiary amine functionalities, alongside a primary alcohol group, suggests a high degree of polarity. The predicted XLogP3 value of -0.4 indicates that the compound is likely to be hydrophilic.[1]
Figure 1: Chemical structure of this compound.
Solubility Profile: Theoretical Predictions and Experimental Determination
Predicted Solubility Behavior
The "like dissolves like" principle, which considers polarity and hydrogen bonding capabilities, provides a strong basis for predicting the solubility of this compound.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The nitrogen and oxygen atoms in the morpholine ring, along with the hydroxyl group, can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. This suggests that this compound is likely to be highly soluble in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule should facilitate good solubility in polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple polar functional groups is expected to significantly limit its solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of a validated analytical method.
-
Quantify the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Figure 2: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile: Forced Degradation and Long-Term Studies
Evaluating the stability of a compound is a critical aspect of drug development, as it informs on storage conditions, shelf-life, and potential degradation pathways. Stability testing involves both forced degradation (stress testing) and long-term studies under defined conditions.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing.[5] This helps to identify potential degradation products and establish stability-indicating analytical methods.
Recommended Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of the compound in a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Incubate a solution of the compound in a strong base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).
-
Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
Experimental Protocol for Forced Degradation
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature.
-
Thermal (Solution): Incubate 2 mL of the stock solution at 80°C.
-
Thermal (Solid): Store the solid compound at 80°C.
-
Photostability: Expose the solid and solution to a calibrated light source.
-
-
Time Points and Neutralization:
-
Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer to identify the mass of potential degradation products.
-
Figure 3: Workflow for a Forced Degradation Study.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines to establish a re-test period or shelf life and recommended storage conditions.
Typical Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Methodology:
-
Sample Preparation: Store multiple aliquots of this compound in its intended packaging at the specified long-term and accelerated conditions.
-
Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, assay (concentration of the parent compound), and purity (presence of degradation products) using a validated stability-indicating analytical method.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable for a polar compound like this.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape of the basic morpholine nitrogen. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient Elution | Start with a low percentage of B, gradually increasing. | To ensure elution of the polar parent compound and any less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at a suitable wavelength (e.g., ~210 nm, as there is no strong chromophore) or Mass Spectrometry (MS) | UV detection at low wavelengths is a general approach for compounds lacking a strong chromophore. MS provides higher sensitivity and specificity. |
Conclusion
While specific experimental data on the solubility and stability of this compound are limited in the public literature, its molecular structure provides a strong foundation for predicting its behavior. It is anticipated to be a highly water-soluble compound with potential liabilities to hydrolytic and oxidative degradation, characteristic of many morpholine-containing structures. The experimental protocols detailed in this guide offer a robust framework for researchers to definitively characterize the solubility and stability profile of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing its development in pharmaceutical and chemical applications.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Available at: [Link]
-
Walsh Medical Media. (n.d.). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene. Available at: [Link]
-
ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available at: [Link]
-
PubMed. (n.d.). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Available at: [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available at: [Link]
-
OSHA. (2003). T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. Available at: [Link]
-
PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-ol. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Sources
- 1. 2-(Morpholin-4-yl)propan-1-ol | C7H15NO2 | CID 10986371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Morpholin-4-ylpropan-1-ol
Introduction
2-Morpholin-4-ylpropan-1-ol is a valuable substituted amino alcohol that finds applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, incorporating both a morpholine ring and a propanolamine backbone, imparts specific physicochemical properties that make it a target of interest for researchers in drug development and materials science. This document provides detailed application notes and protocols for two common synthetic routes to this compound, offering insights into the underlying chemical principles and practical guidance for its preparation in a laboratory setting.
Chemical Profile
| Compound Name | This compound |
| CAS Number | 69296-06-6[1] |
| Molecular Formula | C₇H₁₅NO₂[1] |
| Molecular Weight | 145.20 g/mol [1] |
| IUPAC Name | This compound[1] |
| Structure | |
| Safety Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1] |
Synthetic Strategies
Two primary and reliable synthetic pathways for the preparation of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.
-
Route 1: Ring-Opening of Propylene Oxide with Morpholine. This is an atom-economical approach where the morpholine acts as a nucleophile, attacking and opening the epoxide ring of propylene oxide.
-
Route 2: Nucleophilic Substitution of 1-Chloro-2-propanol with Morpholine. This classic SN2 reaction involves the displacement of a chloride leaving group from 1-chloro-2-propanol by the secondary amine, morpholine.
Route 1: Synthesis via Ring-Opening of Propylene Oxide
This method is a direct and efficient way to construct the this compound backbone. The reaction proceeds via a nucleophilic attack of the nitrogen atom of morpholine on one of the carbon atoms of the propylene oxide ring. The attack is regioselective, predominantly occurring at the less sterically hindered carbon of the epoxide, which in the case of propylene oxide is the terminal CH₂ group. This regioselectivity leads to the desired 1-ol isomer. The reaction can be carried out with or without a catalyst, although the use of a catalyst or elevated temperatures and pressure can significantly increase the reaction rate.
Reaction Scheme
Caption: Synthesis of this compound from propylene oxide and morpholine.
Experimental Protocol
Materials:
-
Propylene oxide (reagent grade)
-
Morpholine (reagent grade)
-
Methanol (optional, as solvent)
-
Pressure-rated reaction vessel or autoclave
-
Magnetic stirrer with heating capabilities
Procedure:
-
Reactor Setup: In a clean, dry, and appropriately sized pressure-rated reaction vessel, place a magnetic stir bar.
-
Charging Reactants: Add morpholine (1.0 equivalent) to the vessel. If using a solvent, add methanol (approximately 2-3 volumes relative to the morpholine).
-
Cooling: Cool the vessel to 0-5 °C using an ice bath.
-
Addition of Propylene Oxide: Slowly add propylene oxide (1.0-1.2 equivalents) to the stirred morpholine solution. The addition should be done cautiously to control the initial exothermic reaction.
-
Sealing and Heating: Seal the reaction vessel securely. Heat the mixture to 80-125 °C with vigorous stirring. The reaction is typically carried out for 8-12 hours. For reactions without a solvent, higher temperatures and pressures may be required, similar to conditions seen in aniline reactions with propylene oxide which can be run at 125°C and 7.65 atm.[2]
-
Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature. Carefully and slowly vent the reactor to release any residual pressure.
-
Work-up and Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation. Collect the fraction corresponding to this compound.
-
Quantitative Data (Representative)
| Parameter | Value |
| Morpholine | 1.0 eq |
| Propylene Oxide | 1.1 eq |
| Solvent | Methanol (optional) |
| Temperature | 80-125 °C |
| Reaction Time | 8-12 hours |
| Pressure | Autogenous (or applied N₂ atmosphere) |
| Expected Yield | 70-85% |
Route 2: Synthesis via Nucleophilic Substitution
This method involves a classic SN2 reaction where the nitrogen of morpholine displaces the chloride from 1-chloro-2-propanol. The reaction is typically carried out in the presence of a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. A solvent is generally used to facilitate the dissolution of the reactants and to control the reaction temperature. The nucleophilic attack occurs at the carbon bearing the chlorine atom, and since it is a primary halide, the SN2 pathway is favored.[3]
Reaction Scheme
Caption: Synthesis of this compound via nucleophilic substitution.
Experimental Protocol
Materials:
-
1-Chloro-2-propanol (reagent grade)
-
Morpholine (reagent grade)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Isopropanol or another suitable high-boiling solvent (e.g., DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating capabilities
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2-propanol (1.0 equivalent), morpholine (1.2-1.5 equivalents), and potassium carbonate (1.5-2.0 equivalents).
-
Solvent Addition: Add a suitable solvent such as isopropanol (approximately 3-5 volumes relative to the 1-chloro-2-propanol).
-
Heating: Heat the reaction mixture to reflux (for isopropanol, this is around 82 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction time is typically in the range of 12-24 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of the reaction solvent.
-
Work-up and Purification:
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
The resulting crude oil can be purified by vacuum distillation to obtain the pure this compound.
-
Quantitative Data (Representative)
| Parameter | Value |
| 1-Chloro-2-propanol | 1.0 eq |
| Morpholine | 1.3 eq |
| Potassium Carbonate | 1.8 eq |
| Solvent | Isopropanol |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 18 hours |
| Expected Yield | 65-80% |
Purification and Characterization
Purification
General Distillation Work-up:
-
After the initial work-up (solvent removal, filtration), the crude product is transferred to a distillation flask.
-
The system is evacuated to the desired pressure.
-
The flask is heated gently in an oil bath.
-
A forerun of any lower-boiling impurities is collected first.
-
The main fraction, this compound, is then collected at a constant temperature.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons (typically in the range of 2.4-3.8 ppm), the methine proton (CH), the methylene protons of the propanol chain (CH₂OH), the methyl group (CH₃), and the hydroxyl proton (OH). The morpholine protons often appear as two multiplets corresponding to the protons adjacent to the nitrogen and the oxygen.[4]
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for all seven carbon atoms in the molecule. The carbons of the morpholine ring will appear in the range of 45-70 ppm, with the carbons adjacent to the oxygen being more downfield. The carbons of the propanol side chain will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will be visible in the fingerprint region, typically around 1115 cm⁻¹.
Safety Precautions
-
Propylene oxide is a highly flammable, volatile, and carcinogenic compound. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Morpholine is a corrosive liquid and should be handled with care.[5]
-
1-Chloro-2-propanol is a flammable and toxic liquid.
-
All reactions should be performed in a well-ventilated fume hood.
-
Pressure reactions should only be carried out by trained personnel using appropriate and certified equipment.
Conclusion
The synthesis of this compound can be successfully achieved through either the ring-opening of propylene oxide with morpholine or the nucleophilic substitution of 1-chloro-2-propanol with morpholine. Both methods are reliable and can provide good yields of the desired product. The choice of the synthetic route will depend on the specific requirements of the laboratory and the availability of the starting materials. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications.
References
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 2020. [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-ol. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 9.2: The Discovery of Nucleophilic Substitution Reactions. 2022. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
-
13C NMR of 1-Propanol. [Link]
-
Wikipedia. Morpholine. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Semantic Scholar. Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. [Link]
-
ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]
-
National Center for Biotechnology Information. Propylene Oxide - Some Industrial Chemicals. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2023. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
EXPERIMENT 3: STUDYING SN1 and SN2 REACTIONS: NUCLEOPHILIC. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
ResearchGate. Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 2022. [Link]
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Chemistry LibreTexts. 11.4: The SN1 Reaction. 2024. [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
-
Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. [Link]
-
YouTube. Morpholine Preparation from Diethanolamine. 2022. [Link]
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Synthesis of 2-Morpholin-4-ylpropan-1-ol: A Detailed Experimental Protocol for Researchers
An in-depth guide to the synthesis, purification, and characterization of 2-Morpholin-4-ylpropan-1-ol, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The described methodology is based on the nucleophilic ring-opening of propylene oxide by morpholine, a robust and efficient synthetic route.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. This guide offers a detailed protocol for the preparation of this versatile building block, complete with characterization data to ensure the identity and purity of the final product.
Reaction Principle
The synthesis of this compound is achieved through the nucleophilic attack of the secondary amine of morpholine on the less sterically hindered carbon of the propylene oxide epoxide ring. This reaction is an example of a base-catalyzed epoxide ring-opening. The nitrogen atom of morpholine acts as the nucleophile, leading to the formation of a C-N bond and the subsequent protonation of the resulting alkoxide to yield the desired amino alcohol.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Morpholine | Reagent Grade, ≥99% | Sigma-Aldrich | 110-91-8 |
| Propylene oxide | Reagent Grade, ≥99% | Sigma-Aldrich | 75-56-9 |
| Methanol | ACS Grade | Fisher Scientific | 67-56-1 |
| Sodium hydroxide | Pellets, ≥97% | Sigma-Aldrich | 1310-73-2 |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories | 865-49-6 |
Safety Precautions: Morpholine is a corrosive and flammable liquid. Propylene oxide is a highly flammable, volatile, and carcinogenic compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Reaction Setup
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled. The apparatus is thoroughly dried before use.
Step-by-Step Procedure
-
Reaction Mixture Preparation: In the round-bottom flask, dissolve morpholine (87.12 g, 1.0 mol) in 100 mL of methanol.
-
Addition of Propylene Oxide: Cool the mixture to 0-5 °C using an ice bath. Slowly add propylene oxide (58.08 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After 24 hours, remove the methanol by rotary evaporation under reduced pressure.
-
Work-up: To the resulting residue, add 100 mL of a 1 M aqueous solution of sodium hydroxide. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not available in search results |
| Solubility | Soluble in water and common organic solvents |
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 4H | -O-CH₂- (Morpholine) |
| ~3.60 - 3.50 | m | 2H | -CH₂OH |
| ~2.90 | m | 1H | -CH- |
| ~2.60 - 2.40 | m | 4H | -N-CH₂- (Morpholine) |
| ~2.30 | br s | 1H | -OH |
| ~1.10 | d | 3H | -CH₃ |
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~67.0 | -O-CH₂- (Morpholine) |
| ~66.0 | -CH₂OH |
| ~62.0 | -CH- |
| ~54.0 | -N-CH₂- (Morpholine) |
| ~15.0 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
Sample Preparation: A thin film of the liquid product can be analyzed between two NaCl or KBr plates.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch (alcohol) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1450 | Medium | C-H bend (alkane) |
| 1115 | Strong | C-O stretch (ether) |
| 1070 | Strong | C-O stretch (primary alcohol) |
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture. |
| Loss of product during work-up | Ensure complete extraction by performing multiple extractions. | |
| Impure Product | Incomplete reaction | Monitor the reaction by TLC to ensure completion before work-up. |
| Inefficient purification | Optimize the vacuum distillation conditions (pressure and temperature). |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The comprehensive characterization data serves as a benchmark for ensuring the quality and purity of the synthesized compound.
References
-
PubChem. 2-(Morpholin-4-yl)propan-1-ol. National Center for Biotechnology Information. [Link]
-
ResearchGate. A probable mechanism of propylene oxide ring opening reaction with morpholine via SN2 route using hierarchical SAPO as a catalyst. [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-ol. National Center for Biotechnology Information. [Link]
Sources
The Versatile Precursor: Application Notes for 2-Morpholin-4-ylpropan-1-ol in Organic Synthesis
Introduction: The Strategic Value of the Morpholinopropanol Scaffold
In the landscape of modern drug discovery and organic synthesis, the morpholine moiety stands out as a "privileged scaffold." Its incorporation into molecular architectures often imparts favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles. When coupled with a propanol backbone, as in 2-Morpholin-4-ylpropan-1-ol, it forms a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides detailed application notes and protocols for leveraging this compound as a key precursor in the synthesis of high-value organic compounds.
The strategic importance of the 2-(morpholinomethyl) moiety is exemplified by the structure of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[1][2] The synthesis of Viloxazine and its analogs often involves the formation of a similar morpholinomethyl ether structure, highlighting the utility of this chemical motif in constructing neurologically active agents.[3][4][5] This document will explore how the primary alcohol of this compound can be strategically functionalized to access novel derivatives with therapeutic potential.
Core Properties and Safety Considerations
This compound is a bifunctional molecule featuring a nucleophilic tertiary amine within the morpholine ring and a reactive primary alcohol.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₂ | [6] |
| Molecular Weight | 145.20 g/mol | [6] |
| CAS Number | 69296-06-6 | [6] |
| Appearance | Colorless to light yellow liquid | Commercially available |
| Boiling Point | Approx. 235 °C | Estimated |
Safety Precautions: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Application I: Synthesis of Aryl and Alkyl Ethers via O-Alkylation
The primary alcohol of this compound is a prime site for O-alkylation to generate a library of ether derivatives. This approach is particularly relevant for the synthesis of analogs of bioactive molecules where an ether linkage is crucial for activity. The Williamson ether synthesis is a robust and widely applicable method for this transformation.
Causality of Experimental Choices:
-
Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the primary alcohol, forming a more nucleophilic alkoxide. The choice of a non-nucleophilic base is critical to avoid side reactions.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the base and do not interfere with the nucleophilic attack of the alkoxide.
-
Electrophile: A variety of alkyl or aryl halides (or sulfonates) can be used as the electrophile, allowing for the introduction of diverse substituents. The reactivity of the electrophile follows the trend I > Br > Cl > OTs.
Experimental Workflow: O-Alkylation
Caption: O-Alkylation Experimental Workflow
Detailed Protocol: Synthesis of 2-(Morpholin-4-yl)propyl Benzyl Ether
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.45 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the solution back to 0 °C and add benzyl bromide (1.88 g, 11 mmol) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholin-4-yl)propyl benzyl ether.
Application II: Esterification for SAR Studies
The primary alcohol of this compound can be readily esterified with a wide range of carboxylic acids or their derivatives. This allows for the rapid generation of a library of esters, which is a common strategy in medicinal chemistry for probing structure-activity relationships (SAR).
Causality of Experimental Choices:
-
Coupling Agents: For direct esterification with carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) are highly effective. These reagents activate the carboxylic acid for nucleophilic attack by the alcohol.
-
Acyl Halides/Anhydrides: A more reactive approach involves the use of acyl chlorides or anhydrides. This method is often faster and does not require a coupling agent but may necessitate the use of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.
Experimental Workflow: Esterification
Caption: Esterification Experimental Workflow
Detailed Protocol: Synthesis of 2-(Morpholin-4-yl)propyl Benzoate
-
Preparation: In a round-bottom flask, dissolve this compound (1.45 g, 10 mmol), benzoic acid (1.34 g, 11 mmol), and DMAP (0.12 g, 1 mmol) in anhydrous dichloromethane (50 mL).
-
Coupling Reaction: Cool the solution to 0 °C and add EDC (2.11 g, 11 mmol). Allow the reaction mixture to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Application III: Conversion to Other Functional Groups
The primary hydroxyl group of this compound can be converted into other functional groups, such as halides or amines, to serve as a branching point for further synthetic diversification.
Conversion to Alkyl Halides:
The hydroxyl group can be transformed into a good leaving group, such as a halide, to facilitate subsequent nucleophilic substitution reactions.
| Transformation | Reagents | Conditions |
| -OH to -Cl | Thionyl chloride (SOCl₂) or Triphenylphosphine/Carbon tetrachloride | Pyridine or CH₂Cl₂, 0 °C to RT |
| -OH to -Br | Phosphorus tribromide (PBr₃) or Triphenylphosphine/Carbon tetrabromide | CH₂Cl₂, 0 °C to RT |
Conversion to Amines:
The hydroxyl group can be converted to an amine via a two-step process involving initial conversion to a sulfonate ester (e.g., tosylate or mesylate) followed by substitution with an amine nucleophile.
Logical Relationship: Functional Group Interconversion
Caption: Functional Group Interconversion Pathways
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of organic molecules, particularly those with potential applications in drug discovery. The strategic functionalization of its primary alcohol through O-alkylation, esterification, and conversion to other functional groups opens up numerous avenues for creating novel compounds for biological screening. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to explore the full synthetic potential of this important building block.
References
- Curia Spain, S.A.U. (2024). Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
- Supernus Pharmaceuticals, Inc. (2011). Methods for producing viloxazine salts and novel polymorphs thereof. U.S.
-
PubChem. 2-(Morpholin-4-yl)propan-1-ol. [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-ol Hazard Summary. [Link]
Sources
- 1. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 2. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(Morpholin-4-yl)propan-1-ol | C7H15NO2 | CID 10986371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: The 2-Morpholinopropanol Scaffold in Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
While "2-Morpholin-4-ylpropan-1-ol" itself is not extensively documented as a standalone therapeutic agent, its core structure represents a highly valuable scaffold in medicinal chemistry. This guide focuses on the broader potential of the 2-morpholinopropanol framework, leveraging the well-established advantages of the morpholine ring to design and develop novel drug candidates. The morpholine heterocycle is a cornerstone in modern drug design, frequently incorporated to enhance physicochemical properties, metabolic stability, and target engagement.[1][2] Its presence in numerous FDA-approved drugs, particularly in oncology and central nervous system (CNS) therapies, underscores its classification as a "privileged structure".[1][3]
The morpholine ring's utility stems from several key attributes:
-
Improved Pharmacokinetics: It often imparts favorable aqueous solubility and metabolic stability.[1][4][5] The nitrogen atom's basicity (pKa ≈ 8.4-8.7) is attenuated by the ether oxygen, reducing the likelihood of strong off-target ionic interactions while maintaining sufficient polarity for solubility.[2][3]
-
Enhanced Target Binding: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, contributing to potent and selective binding to biological targets.[4][5][6]
-
CNS Penetration: The balanced lipophilic-hydrophilic profile of morpholine-containing compounds can facilitate crossing the blood-brain barrier, making it a valuable scaffold for CNS drug discovery.[4][5][7]
The "propan-1-ol" component of the scaffold introduces a chiral center and a hydroxyl group. This provides a critical handle for stereoselective interactions with target proteins and a vector for further chemical modification to explore structure-activity relationships (SAR).[8]
This document provides a framework for leveraging the 2-morpholinopropanol scaffold in early-stage drug discovery, from initial library synthesis to preliminary biological evaluation.
Potential Therapeutic Applications
The versatility of the morpholine moiety suggests that derivatives of this compound could be explored across a wide range of therapeutic areas.[9][10] Based on the activities of known morpholine-containing drugs, promising avenues for investigation include:
-
Oncology: A significant percentage of recently approved morpholine-containing drugs are anticancer agents.[3][11] The morpholine ring is a key component in many kinase inhibitors, such as Gefitinib (EGFR inhibitor), where it often occupies the solvent-exposed region of the ATP-binding pocket, improving solubility and overall drug-like properties.[11]
-
Neurodegenerative Diseases: Morpholine derivatives have shown potential as inhibitors of enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidases.[7] The scaffold's ability to cross the blood-brain barrier is a significant advantage in this area.[5][7]
-
Infectious Diseases: The antibiotic Linezolid contains a morpholine ring, demonstrating the scaffold's utility in developing antibacterial agents.[10][11]
-
Inflammatory and Metabolic Diseases: Substituted morpholines have been investigated for anti-inflammatory, antioxidant, and hypolipidemic properties.[12]
Experimental Design & Protocols
The following sections outline a logical, multi-stage workflow for exploring the therapeutic potential of the 2-morpholinopropanol scaffold. This process begins with the synthesis of a focused library of analogs to establish a preliminary Structure-Activity Relationship (SAR).
Workflow Overview
Caption: High-level workflow for scaffold development.
Protocol 1: Synthesis of a Focused Library via Etherification
This protocol describes the parallel synthesis of a small library of ether derivatives from a chiral 2-morpholinopropanol starting material. The goal is to rapidly probe the effect of different aromatic substituents on target activity.
Rationale: Etherification is a robust and versatile reaction. Using a set of diverse phenols allows for the exploration of electronic and steric effects at a key position, which is a common strategy in establishing initial SAR for scaffolds analogous to beta-blockers.[13]
Materials:
-
(R)-2-Morpholin-4-ylpropan-1-ol (or S-enantiomer)
-
Assorted substituted phenols (e.g., 4-cyanophenol, 4-methoxyphenol, 2-naphthol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
96-well plate or parallel synthesis reaction block
Procedure:
-
Dispense Phenols: To each well of a 96-well plate, add 0.12 mmol of a unique substituted phenol.
-
Prepare Base Suspension: In a separate flask under an inert atmosphere (N₂ or Ar), suspend NaH (0.15 mmol per reaction) in anhydrous DMF (0.5 mL per reaction).
-
Base Addition: Carefully add the NaH suspension to each well containing the phenols. Allow to stir for 20 minutes at room temperature to form the sodium phenoxide.
-
Add Scaffold: Dissolve (R)-2-Morpholin-4-ylpropan-1-ol (0.10 mmol per reaction) in a minimal amount of anhydrous DMF. Add this solution to each well.
-
Reaction: Seal the reaction plate and heat to 60-80 °C. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) by taking small aliquots from a representative well. Typical reaction times are 4-16 hours.
-
Work-up:
-
Cool the reaction block to room temperature.
-
Carefully quench each reaction by the slow addition of water (1 mL).
-
Extract each well with EtOAc (2 x 1.5 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 mL) and brine (1 mL).
-
Dry the organic extracts over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Analysis: Purify the crude products via preparative HPLC or flash chromatography. Confirm the identity and purity of each library member by LC-MS and ¹H NMR.
Protocol 2: In Vitro Kinase Inhibition Assay (Example)
This protocol outlines a representative primary screen to evaluate the synthesized library against a protein kinase, a common target class for morpholine-containing compounds.[9]
Rationale: The goal is to identify "hits" from the library that inhibit the target kinase at a specific concentration. A luminescent ADP-detection assay is a common, high-throughput method that measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Synthesized compound library (dissolved in DMSO)
-
Target protein kinase (e.g., EGFR, PI3K)
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (containing MgCl₂)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library (typically at a 10 mM stock concentration in DMSO) into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add 5 µL of kinase/substrate solution in reaction buffer to each well.
-
Initiate Reaction: Add 5 µL of ATP solution (at 2x the final desired concentration) to each well to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Stop Reaction & Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Compounds showing significant inhibition (e.g., >50%) are designated as "hits" for further study (e.g., IC₅₀ determination).
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to estimate the passive membrane permeability of hit compounds, a critical parameter for oral bioavailability and CNS penetration.
Rationale: The PAMPA model uses a lipid-infused artificial membrane to predict passive diffusion across cellular barriers. It is a cost-effective, non-cell-based alternative to Caco-2 assays for early-stage screening.
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning), consisting of a 96-well filter plate (donor) and a matching 96-well acceptor plate.
-
Phosphatidylcholine in dodecane (or commercial lipid solution).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Hit compounds dissolved in DMSO.
-
UV-Vis plate reader.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate.
-
Prepare Donor Solutions: Dilute the hit compounds (from 10 mM DMSO stocks) into PBS to a final concentration of 100 µM.
-
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the lipid-coated filter plate. Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Measure Concentrations:
-
After incubation, carefully separate the plates.
-
Measure the final concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the compound's λ_max. Create a standard curve for each compound to convert absorbance to concentration.
-
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) for each compound. High and low permeability controls (e.g., propranolol and furosemide) should be run in parallel.
Data Presentation & Interpretation
Quantitative data from the protocols should be systematically organized for clear interpretation and comparison.
Table 1: SAR Summary of 2-Morpholinopropanol Ethers
| Compound ID | R-Group (Phenol) | Kinase Inhibition @ 10 µM (%) | Permeability (Pe) (10⁻⁶ cm/s) |
| Scaffold-01 | 4-Cyano | 85% | 5.2 |
| Scaffold-02 | 4-Methoxy | 32% | 6.8 |
| Scaffold-03 | 2-Naphthyl | 91% | 3.1 |
| Scaffold-04 | 3-Chloro | 65% | 7.5 |
| Control | Propranolol | N/A | 15.2 |
Interpretation: The data in Table 1 suggests that electron-withdrawing (Scaffold-01) and large aromatic groups (Scaffold-03) may be favorable for kinase inhibition. A trade-off between activity and permeability is observed, which is a common challenge in drug optimization.
Conclusion and Future Directions
The 2-morpholinopropanol scaffold is a promising starting point for the development of novel therapeutics. Its favorable physicochemical properties, combined with synthetic tractability, allow for rapid exploration of chemical space.[1] The protocols outlined in this guide provide a foundational workflow for synthesizing a focused library, identifying active "hits" in a relevant biological assay, and assessing their fundamental drug-like properties.
Future work should focus on expanding the SAR around initial hits, optimizing for both potency and ADME properties, and elucidating the mechanism of action. The inherent versatility of the morpholine ring continues to make it a highly attractive and successful component in the design of next-generation medicines.[6]
Logical Relationship Diagram
Caption: Key features and derived applications.
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [Link]
-
Sravani, G., & Lavanya, P. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
-
Ciccione, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243-2259. [Link]
-
Ciccione, L., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2236-2251. [Link]
-
Pattan, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 10034-10053. [Link]
-
Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
-
Kumari, A., & Singh, R. K. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]
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Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(1), 1-4. [Link]
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Goel, K. K., et al. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. [Link]
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Reddy, G. B., et al. (2022). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 24(43), 7949-7954. [Link]
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McProbie, G., et al. (2024). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 15(1), 108-121. [Link]
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Application Notes and Protocols for the Investigation of 2-Morpholin-4-ylpropan-1-ol in Novel Therapeutic Development
Introduction: Unlocking the Potential of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved and experimental therapeutic agents.[1][2] Its advantageous physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable feature in drug design.[3] The morpholine moiety is not merely a passive carrier; it often plays a crucial role in the pharmacophore, contributing to target binding and overall biological activity.[2] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and neuroprotective activities.[4][5][6]
This guide focuses on 2-Morpholin-4-ylpropan-1-ol , a simple yet intriguing molecule that holds the potential for development into a novel therapeutic. While specific biological data for this compound is not yet widely published, its structural similarity to known bioactive molecules warrants a thorough investigation of its therapeutic potential. These application notes provide a framework for researchers to explore the anticancer, anti-inflammatory, and neuroprotective properties of this compound, complete with detailed, field-proven protocols.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₇H₁₅NO₂ | [7] |
| Molecular Weight | 145.20 g/mol | [7] |
| CAS Number | 69296-06-6 | [7] |
| SMILES | CC(CO)N1CCOCC1 | [7] |
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be achieved through the nucleophilic ring-opening of a suitable epoxide with morpholine. This method is widely used for the preparation of amino alcohols.
Reaction Scheme:
A proposed synthetic workflow for this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylene oxide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Morpholine: To the stirred solution, add morpholine (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Application Notes and Protocols for Therapeutic Screening
The following sections outline detailed protocols to investigate the potential therapeutic activities of this compound.
Section 1: Evaluation of Anticancer Activity
Rationale: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Several potent and selective inhibitors of this pathway incorporate a morpholine ring, which has been shown to be crucial for their activity.[4][9] Therefore, it is plausible that this compound may exhibit anticancer properties by modulating this pathway.
The PI3K/Akt/mTOR signaling pathway in cancer.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Section 2: Evaluation of Anti-inflammatory Activity
Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[11] Chronic activation of this pathway is associated with various inflammatory diseases and some cancers. Several compounds containing the morpholine scaffold have been shown to inhibit the NF-κB pathway.[12][13] Thus, this compound may possess anti-inflammatory properties.
The NF-κB signaling pathway in inflammation.
Protocol: Assessment of NF-κB Inhibition in Macrophages
This protocol uses a reporter gene assay in macrophage cells to quantify the inhibition of NF-κB activity.
Materials:
-
RAW 264.7 macrophage cell line stably transfected with an NF-κB-luciferase reporter construct
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected RAW 264.7 cells into a 96-well white plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[14]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours to activate the NF-κB pathway.[14]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the percentage of NF-κB inhibition for each concentration.
Section 3: Evaluation of Neuroprotective Activity
Rationale: The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. The enzyme beta-secretase (BACE1) is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to Aβ production.[15] Inhibition of BACE1 is a promising therapeutic strategy, and some morpholine-containing compounds have been explored as BACE1 inhibitors. Therefore, this compound could potentially exhibit neuroprotective effects through BACE1 inhibition.
Role of BACE1 in the production of amyloid-beta peptides.
Protocol: In Vitro BACE1 Inhibitor Screening Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to screen for BACE1 inhibitors.[2][16]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer
-
This compound (stock solution in DMSO)
-
Known BACE1 inhibitor (positive control)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: Prepare the assay buffer, BACE1 enzyme, and FRET substrate according to the kit manufacturer's instructions.
-
Compound Addition: Add various concentrations of this compound, a vehicle control, and a positive control to the wells of a 96-well black plate.
-
Enzyme Addition: Add the diluted BACE1 enzyme to all wells except for the no-enzyme control.
-
Substrate Addition and Incubation: Add the BACE1 FRET substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm).
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of the test compound relative to the controls.
Data Interpretation and Future Directions
The protocols outlined above provide a robust framework for the initial in vitro screening of this compound. Positive results in any of these assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.
-
Mechanism of Action Studies: Further biochemical and cellular assays to elucidate the precise molecular targets and pathways.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, inflammation, or neurodegenerative diseases.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The exploration of simple, yet strategically designed molecules like this compound is a vital component of the drug discovery pipeline. These application notes and protocols are intended to empower researchers to systematically evaluate its therapeutic potential and contribute to the development of next-generation medicines.
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The Untapped Potential of 2-Morpholin-4-ylpropan-1-ol in Asymmetric Synthesis: A Guide to Putative Applications and Protocols
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-amino alcohols and morpholine-containing structures are cornerstones of modern medicinal chemistry and asymmetric synthesis, lauded for their ability to impart crucial pharmacological properties and to steer the stereochemical course of chemical reactions.[1][2] While the scientific literature is replete with examples of their application, a comprehensive review reveals a notable absence of studies specifically detailing the use of enantiomerically pure "2-Morpholin-4-ylpropan-1-ol" as a catalyst, ligand, or chiral auxiliary in asymmetric synthesis. This guide, therefore, ventures into a scientifically-grounded exploration of its potential applications. By drawing parallels with structurally analogous and well-vetted chiral 1,2-amino alcohols, we present a series of detailed, albeit putative, application notes and experimental protocols. These are intended to serve as a foundational roadmap for researchers poised to investigate the untapped stereochemical potential of this intriguing molecule.
Introduction: The Promise of a Bifunctional Chiral Scaffolding
The molecular architecture of this compound, featuring a chiral 1,2-amino alcohol backbone appended to a morpholine moiety, suggests a compelling role in asymmetric synthesis. The morpholine ring is a "privileged" structure in drug discovery, often enhancing aqueous solubility and metabolic stability.[1] The chiral 1,2-amino alcohol functionality is a well-established motif for inducing stereoselectivity.[3][4] The enantiomers, (S)- and (R)-2-Morpholin-4-ylpropan-1-ol, therefore, represent a promising, yet unexplored, class of chiral reagents.
This document outlines two primary putative applications for enantiopure this compound:
-
As a Chiral Auxiliary: Temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center.
-
As a Chiral Ligand: For the formation of chiral metal complexes capable of catalyzing a variety of asymmetric transformations.
Synthesis of Enantiomerically Pure (S)- and (R)-2-Morpholin-4-ylpropan-1-ol
A prerequisite for the application of this compound in asymmetric synthesis is access to its enantiomerically pure forms. A reliable method for their preparation is the reductive amination of enantiopure lactic acid derivatives.
Protocol 1: Synthesis of (S)-2-Morpholin-4-ylpropan-1-ol
This protocol is based on established methods for the synthesis of chiral amino alcohols from α-amino acids.
Step 1: Esterification of (S)-Lactic Acid (S)-Lactic acid is first converted to its methyl ester to protect the carboxylic acid functionality.
-
Reagents: (S)-Lactic acid, Methanol, Sulfuric acid (catalytic amount).
-
Procedure:
-
To a solution of (S)-lactic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (S)-2-hydroxypropanoate.
-
Step 2: Tosylation of Methyl (S)-2-hydroxypropanoate The hydroxyl group is converted to a better leaving group.
-
Reagents: Methyl (S)-2-hydroxypropanoate, p-Toluenesulfonyl chloride, Pyridine.
-
Procedure:
-
Dissolve methyl (S)-2-hydroxypropanoate (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl (S)-2-(tosyloxy)propanoate.
-
Step 3: Nucleophilic Substitution with Morpholine The tosylate is displaced by morpholine to introduce the morpholine moiety with inversion of configuration.
-
Reagents: Methyl (S)-2-(tosyloxy)propanoate, Morpholine, Acetonitrile.
-
Procedure:
-
Dissolve methyl (S)-2-(tosyloxy)propanoate (1.0 eq) in acetonitrile.
-
Add morpholine (2.0 eq) and heat the mixture to 60-70 °C overnight.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield methyl (R)-2-(morpholino)propanoate.
-
Step 4: Reduction of the Ester The methyl ester is reduced to the primary alcohol.
-
Reagents: Methyl (R)-2-(morpholino)propanoate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of methyl (R)-2-(morpholino)propanoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to yield (R)-2-Morpholin-4-ylpropan-1-ol.
-
To synthesize (S)-2-Morpholin-4-ylpropan-1-ol, the same procedure would be followed starting with (R)-Lactic acid.
Putative Application I: As a Chiral Auxiliary in Asymmetric Alkylation
Chiral auxiliaries are temporarily attached to a substrate to control the stereochemical outcome of a reaction.[5] Based on the structure of this compound, it can be envisioned as a chiral auxiliary for the asymmetric alkylation of enolates.
Conceptual Workflow
Caption: Proposed workflow for the use of this compound as a chiral auxiliary.
Protocol 2: Hypothetical Asymmetric Alkylation of a Propionate Equivalent
Step 1: Acylation of (S)-2-Morpholin-4-ylpropan-1-ol Attachment of the prochiral substrate to the chiral auxiliary.
-
Reagents: (S)-2-Morpholin-4-ylpropan-1-ol, Propionyl chloride, Triethylamine, Dichloromethane.
-
Procedure:
-
To a solution of (S)-2-Morpholin-4-ylpropan-1-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Stir at room temperature for 2 hours.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
-
Step 2: Diastereoselective Enolate Alkylation The key stereochemistry-defining step.
-
Reagents: The resulting chiral ester, Lithium diisopropylamide (LDA), Benzyl bromide, Anhydrous THF.
-
Procedure:
-
To a solution of LDA (1.1 eq) in anhydrous THF at -78 °C, add a solution of the chiral ester (1.0 eq) in THF.
-
Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) and stir for 4 hours at -78 °C.
-
Quench with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash, dry, and concentrate. Purify by column chromatography.
-
Step 3: Cleavage of the Auxiliary Release of the chiral product and recovery of the auxiliary.
-
Reagents: The alkylated ester, Lithium hydroxide, THF/Water.
-
Procedure:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature overnight.
-
Acidify with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
| Parameter | Hypothetical Outcome |
| Diastereomeric Ratio | >95:5 |
| Yield (Alkylation) | 80-90% |
| Enantiomeric Excess of Product | >90% ee |
| Auxiliary Recovery | >90% |
| Table 1: Predicted outcomes for the hypothetical asymmetric alkylation. |
Putative Application II: As a Chiral Ligand in Asymmetric Transfer Hydrogenation
Chiral 1,2-amino alcohols are excellent ligands for transition metals in asymmetric catalysis.[6] We propose that (S)- or (R)-2-Morpholin-4-ylpropan-1-ol could serve as a ligand in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.
Conceptual Catalytic Cycle
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Protocol 3: Hypothetical Asymmetric Transfer Hydrogenation of Acetophenone
-
Reagents: Acetophenone, [Ru(p-cymene)Cl₂]₂, (S)-2-Morpholin-4-ylpropan-1-ol, Isopropanol, Sodium hydroxide.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 eq) and (S)-2-Morpholin-4-ylpropan-1-ol (0.011 eq) in isopropanol.
-
Stir the mixture at 80 °C for 30 minutes to form the active catalyst.
-
Cool to room temperature and add acetophenone (1.0 eq) and a 0.1 M solution of sodium hydroxide in isopropanol (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by GC or TLC.
-
Upon completion, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC.
-
| Parameter | Hypothetical Outcome |
| Conversion | >95% |
| Enantiomeric Excess | 85-95% ee |
| Catalyst Loading | 0.5-1.0 mol% |
| Table 2: Predicted outcomes for the hypothetical asymmetric transfer hydrogenation. |
Conclusion and Future Outlook
The application of enantiomerically pure this compound in asymmetric synthesis remains an uncharted, yet promising, field of investigation. The protocols and conceptual frameworks presented in this guide are intended to catalyze further research into its potential as a chiral auxiliary and ligand. The unique combination of a morpholine moiety and a 1,2-amino alcohol backbone could offer novel stereochemical control and favorable physical properties in a variety of asymmetric transformations. Experimental validation of these hypotheses is a logical and compelling next step for the synthetic chemistry community.
References
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link][3][4]
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Zhang, X., et al. (2020). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers, 7(1), 87-92. [Link][6]
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ResearchGate. (n.d.). Chiral pharmaceuticals with chiral 1,2-amino alcohol unit. ResearchGate. [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link][3][4]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link][7]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link][8]
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PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-ol. PubChem. [Link][9]
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Ahamed, F. M. M., Padusha, M. S. A., & Gunasekaran, B. (2015). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o133–o134. [Link][5]
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PubChem. (n.d.). (2R)-1-morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one. PubChem. [Link]
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Zhang, C.-H., Yang, N.-F., & Yang, L.-W. (2004). An improved procedure for preparing chiral aminoalcohols. CHINESE J ORG CHEM, 24(3), 324-326. [Link]
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PubChem. (n.d.). 2-morpholin-4-yl-6-[7-[(2R)-1-morpholin-4-ylpropan-2-yl]oxy-9H-thioxanthen-4-yl]pyran-4-one. PubChem. [Link]
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Nasirullah, et al. (2012). 2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3134. [Link][1]
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Nasirullah, et al. (2012). 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2636. [Link]
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Sridhar, J., et al. (2017). A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study. Molecules, 22(12), 2210. [Link]
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Di Mola, A., et al. (2018). (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition, 57(40), 13193-13197. [Link][2]
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ResearchGate. (2013). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate. [Link]
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ResearchGate. (2007). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]
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The Versatile Scaffolding of 2-Morpholin-4-ylpropan-1-ol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Strategic Importance of the Morpholino-Propanol Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine moiety stands out as a "privileged structure."[1] Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule.[2][3] The morpholine ring, with its inherent polarity and hydrogen bond accepting capabilities, can enhance aqueous solubility and metabolic stability, crucial attributes for effective drug candidates. When this heterocyclic system is appended to a propanol backbone, as in 2-Morpholin-4-ylpropan-1-ol, it creates a versatile and synthetically tractable building block for the construction of a diverse array of bioactive molecules.
This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of pharmacologically relevant compounds. We will delve into the causality behind its use, providing detailed, field-proven protocols for the synthesis of key molecular classes, including beta-blocker analogues and local anesthetic precursors. The protocols are designed to be self-validating, with clear explanations for each experimental step, empowering researchers to leverage this valuable building block in their own drug discovery endeavors.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [4] |
| Molecular Weight | 145.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| CAS Number | 69296-06-6 | [4] |
Application in the Synthesis of Beta-Blocker Analogues
Beta-adrenergic receptor blockers, or beta-blockers, are a cornerstone in the management of cardiovascular diseases.[5] The archetypal structure of many beta-blockers features an aryloxypropanolamine moiety. This compound provides a convergent and efficient starting point for the synthesis of novel analogues of this important class of drugs, such as carvedilol.[6][7] The primary alcohol of this compound can be readily converted to a leaving group, facilitating nucleophilic substitution by a variety of substituted phenols to introduce the desired aryloxy component.
Workflow for the Synthesis of a Carvedilol Analogue Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for carvedilol analogues, starting from this compound.
Caption: Synthetic workflow for an aryloxypropanolamine intermediate.
Protocol 1: Synthesis of a Generic Aryloxypropanolamine Intermediate
This protocol details the synthesis of a generic aryloxypropanolamine intermediate, a core structure in many beta-blockers.
Step 1: Tosylation of this compound
-
Rationale: The primary hydroxyl group is a poor leaving group. Activation via tosylation converts it into a good leaving group, facilitating the subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq.) followed by portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.), maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude tosylated product, which can be used in the next step without further purification.
-
Step 2: Nucleophilic Substitution with a Substituted Phenol
-
Rationale: The tosylated intermediate readily undergoes an SN2 reaction with a phenoxide nucleophile to form the desired ether linkage. The choice of the substituted phenol allows for the introduction of various functionalities to explore structure-activity relationships.
-
Procedure:
-
To a solution of the substituted phenol (e.g., 4-hydroxycarbazole for carvedilol analogues) (1.1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq.) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of the tosylated this compound from Step 1 (1.0 eq.) in DMF to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure aryloxypropanolamine intermediate.
-
Application in the Synthesis of Local Anesthetic Analogues
Local anesthetics are another class of drugs where the morpholino-propanol scaffold can be strategically employed.[6][8] The general structure of many local anesthetics consists of a lipophilic aromatic group, an intermediate chain (often an ester or amide), and a hydrophilic amine group. This compound can serve as the hydrophilic amine-containing portion, and its hydroxyl group can be derivatized to form the intermediate ester linkage.
Workflow for the Synthesis of a Procaine Analogue
This diagram illustrates the synthesis of a procaine-like molecule through the esterification of this compound with a substituted benzoic acid.
Caption: Synthesis of a procaine analogue via esterification.
Protocol 2: Synthesis of a Generic Procaine Analogue via Steglich Esterification
This protocol describes a reliable method for the synthesis of a procaine analogue through the esterification of this compound.
-
Rationale: Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the components is sensitive.[9] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Procedure:
-
Dissolve the substituted benzoic acid (e.g., 4-aminobenzoic acid) (1.0 eq.) and this compound (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/methanol) to yield the pure procaine analogue.
-
Quantitative Data Summary
The following table provides representative data for the synthesis of intermediates and analogues described in the protocols. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Product Class | Synthetic Step | Starting Material | Reagents | Typical Yield |
| Beta-Blocker Intermediate | Tosylation | This compound | TsCl, Et₃N | >90% (crude) |
| Nucleophilic Substitution | Tosylated Intermediate, 4-Hydroxycarbazole | NaH | 60-75% | |
| Local Anesthetic Analogue | Steglich Esterification | This compound, 4-Aminobenzoic acid | DCC, DMAP | 70-85% |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its strategic incorporation can impart desirable pharmacokinetic properties, while its reactive hydroxyl group provides a convenient handle for further molecular elaboration. The protocols detailed herein for the synthesis of beta-blocker and local anesthetic analogues demonstrate the practical utility of this compound in a research and drug development setting. The continued exploration of new reaction methodologies and the use of this compound in combination with other privileged scaffolds will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
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- Synthesis and biological activities of local anesthetics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6912874/]
- Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic and Anticholinergic Agents. ResearchGate. [URL: https://www.researchgate.net/publication/287508499_Synthesis_of_Some_Pramoxine-Based_Compounds_as_Possible_Local_Anesthetic_and_Anticholinergic_Agents]
- Novel carvedilol analogues that suppress store-overload-induced Ca2+ release. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24124794/]
- Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5034]
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- A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/a-new-and-alternate-synthesis-of-carvedilol-an-adrenergic-receptor.pdf]
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33540679/]
- Local anaesthetic effects and toxicity of seven new diethanolamine and morpholine derivatives of fomocaine. Testing in rats compared with procaine and tetracaine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12701465/]
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7911495/]
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- BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Jetir.Org. [URL: https://www.jetir.org/papers/JETIR1907R50.pdf]
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- Synthesis of new compounds with local anesthetic action. 3. Preparation of the local anesthestic aminoether N-[3-(4-phenoxymethylphenyl)-propyl] morpholine & the relation between toxicity & the basic components of N-[3-(4-phenoxymethylphenyl)-propyl]-amines]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/13670850/]
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Application Note: Quantitative Analysis of 2-Morpholin-4-ylpropan-1-ol Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Morpholin-4-ylpropan-1-ol is a morpholine derivative with potential applications as a chemical intermediate in pharmaceutical synthesis.[1] The morpholine moiety is a common structural feature in a number of active pharmaceutical ingredients (APIs), and its derivatives are often used as building blocks. Accurate quantification of such intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. This involves monitoring reaction kinetics, assessing purity, and ensuring regulatory compliance.
This application note provides a comprehensive guide to the quantitative analysis of this compound. Given its polar nature, direct analysis can be challenging.[2] Therefore, this guide details a robust derivatization method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The principles and protocols outlined herein are grounded in established methodologies for similar polar analytes and are designed to meet the rigorous standards of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Principle of the Method
Direct GC analysis of polar compounds like this compound, which contains both a tertiary amine and a primary alcohol, is often hampered by poor peak shape and low volatility. To overcome these challenges, a derivatization step is employed. This protocol adapts a well-established method for the analysis of morpholine and its derivatives, which involves reaction with sodium nitrite under acidic conditions to form a more volatile and thermally stable N-nitroso derivative.[2][6] This process significantly improves chromatographic performance and allows for sensitive and selective detection by mass spectrometry.
The derivatization reaction is as follows: The secondary amine within the morpholine ring of the analyte reacts with nitrous acid (formed in situ from sodium nitrite and an acid) to create an N-nitrosomorpholine derivative. This derivative is then extracted into an organic solvent for GC-MS analysis.
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Sodium Nitrite (NaNO₂), saturated solution
-
Hydrochloric Acid (HCl), 0.05 M
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water (18.2 MΩ·cm)
-
Helium (99.999% purity)
-
Methanol, HPLC grade
-
0.22 µm membrane filters
Instrumentation and Analytical Conditions
A standard gas chromatograph coupled with a mass spectrometer is required. The following conditions have been optimized for the analysis of morpholine derivatives and serve as a robust starting point for the analysis of this compound.[1]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890 GC System or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 180 °C, hold for 5 minRamp 2: 20 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C[1] |
| Ion Source Temp. | 230 °C[1] |
| Quadrupole Temp. | 150 °C[1] |
| Ionization Mode | Electron Impact (EI) at 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with methanol. These will be used to construct the calibration curve.
Sample Preparation: The preparation will depend on the matrix. For a drug substance, dissolve a known amount in methanol to achieve a theoretical concentration within the calibration range. For a drug product, an extraction step may be necessary. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate the analyte from excipients.[7][8]
Derivatization and Extraction Workflow
The following diagram illustrates the key steps in the sample preparation and derivatization process.
Caption: Workflow for the derivatization and extraction of this compound.
Step-by-Step Protocol
-
To a 10 mL glass test tube, add 2.0 mL of the standard or sample solution.
-
Add 200 µL of 0.05 M HCl and vortex briefly.[9]
-
Add 200 µL of a saturated sodium nitrite solution and vortex thoroughly.[9]
-
Heat the mixture in a heating block at 40°C for 5 minutes.[6]
-
Allow the solution to cool to room temperature.
-
Add 0.5 mL of dichloromethane to the tube.[1]
-
Vortex the mixture for 1 minute to extract the N-nitroso derivative.[1]
-
Allow the layers to separate for 10 minutes. The organic layer (dichloromethane) will be at the bottom.[1]
-
Carefully transfer the bottom organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Inject 1 µL of the prepared sample into the GC-MS.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][5] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing blank and placebo samples and ensuring no interfering peaks are present at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels, reported as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Representative Quantitative Data
The following table summarizes the expected performance of a validated GC-MS method for a morpholine derivative, based on published data.[2][9]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | — | 10 - 500 µg/L |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~7 µg/L |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~24 µg/L |
| Accuracy (Recovery) | 80 - 120% | 94% - 109%[2] |
| Precision (RSD%) | ≤ 15% | Intra-day: 2.0% - 4.4%Inter-day: 3.3% - 7.0%[2] |
Alternative and Complementary Methods
While GC-MS with derivatization is a robust method, other techniques can be considered depending on the specific analytical needs and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): For polar compounds, HPLC can be a powerful alternative.[10] Due to the lack of a strong chromophore in this compound, UV detection may not be sufficiently sensitive. However, coupling HPLC with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would be suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode of separation for highly polar analytes.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For purity assessment and structural confirmation, NMR is an invaluable tool. While not typically used for routine quantification in a high-throughput setting, quantitative NMR (qNMR) can be employed as a primary method for the characterization of reference standards. Chiral NMR solvating agents can also be used to determine enantiomeric purity if the analyte is chiral.[12][13]
Conclusion
The GC-MS method detailed in this application note, which incorporates a crucial derivatization step, provides a sensitive, specific, and reliable approach for the quantification of this compound. Proper method validation in accordance with ICH guidelines is essential to ensure data integrity and regulatory acceptance. The provided protocols and performance expectations serve as a comprehensive starting point for researchers and scientists in the pharmaceutical industry to develop and implement robust analytical methods for this and structurally related compounds.
References
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- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- BioPharma Services Inc. BA Method Development: Polar Compounds.
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- Guo, H., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265.
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- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Morpholin-4-ylpropan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholin-4-ylpropan-1-ol. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the identification and management of reaction byproducts. Our focus is on providing practical, experience-driven insights to ensure the integrity and purity of your synthesis.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of propylene oxide by morpholine. This reaction, while straightforward in principle, is susceptible to side reactions that can impact yield and purity. The primary challenge stems from the regioselectivity of the epoxide ring-opening, which can lead to the formation of a structural isomer. Other potential side reactions include polymerization and the formation of di-adducts, particularly under non-optimal reaction conditions. Understanding and controlling these side reactions is critical for obtaining a pure product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Primary Byproduct: The Regioisomer
Q1: I've obtained a product mixture in my synthesis of this compound. What is the most likely byproduct?
A1: The most probable byproduct is the regioisomer, 1-(morpholin-4-yl)propan-2-ol . Its formation is a direct consequence of the two possible sites of nucleophilic attack on the propylene oxide ring.
-
Mechanism of Formation: The reaction proceeds via a nucleophilic attack of the nitrogen atom of morpholine on one of the two carbon atoms of the propylene oxide ring.
-
Major Product (this compound): Attack at the less sterically hindered primary carbon (C1) of propylene oxide. This pathway is generally favored.
-
Minor Byproduct (1-(morpholin-4-yl)propan-2-ol): Attack at the more sterically hindered secondary carbon (C2) of propylene oxide.
-
The ratio of these two products can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts.
Q2: How can I confirm the presence of the 1-(morpholin-4-yl)propan-2-ol byproduct in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique. Both isomers have the same molecular weight and will likely exhibit similar fragmentation patterns. However, they will have different retention times on a suitable GC column. Spiking the sample with a known standard of the desired product can help in peak identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the two isomers.
-
1H NMR: The proton signals for the -CH-OH and -CH2-N- groups will have distinct chemical shifts and splitting patterns for each isomer. For this compound, you would expect a more complex multiplet for the proton on the carbon bearing the morpholino group, while for 1-(morpholin-4-yl)propan-2-ol, the proton on the carbon with the hydroxyl group would be a multiplet.
-
13C NMR: The chemical shifts of the carbons in the propanol backbone will be different for each isomer, providing clear evidence of the presence of both.
-
A detailed protocol for GC-MS analysis is provided below.
Q3: What steps can I take to minimize the formation of the 1-(morpholin-4-yl)propan-2-ol byproduct?
A3: Optimizing reaction conditions is key to maximizing the yield of the desired product.
-
Temperature Control: Lower reaction temperatures generally favor attack at the less sterically hindered position, thus increasing the selectivity for this compound.
-
Solvent Selection: The choice of solvent can influence the regioselectivity. Aprotic solvents are often preferred.
-
Catalyst: While the reaction can proceed without a catalyst, certain catalysts can enhance selectivity. Lewis acids, for example, can be used, but their effect on regioselectivity should be carefully evaluated as they can sometimes favor attack at the more substituted carbon.[1]
A comparative table of reaction conditions and their impact on product distribution is provided below.
| Reaction Parameter | Condition | Expected Outcome on this compound Yield | Rationale |
| Temperature | Low (e.g., 0-25 °C) | Increased | Favors kinetic control and attack at the less sterically hindered carbon. |
| High (e.g., >50 °C) | Decreased | Can lead to a decrease in regioselectivity. | |
| Solvent | Aprotic (e.g., THF, Dichloromethane) | Generally Higher | Minimizes potential side reactions involving the solvent. |
| Protic (e.g., Methanol, Water) | Potentially Lower | Can act as a competing nucleophile and may alter the reaction pathway. | |
| Reactant Ratio | Excess Morpholine | Higher | Can help to minimize the formation of di-adducts. |
Other Potential Byproducts
Q4: Besides the regioisomer, are there other byproducts I should be aware of?
A4: Yes, several other byproducts can form, especially if the reaction conditions are not carefully controlled.
-
Di-adducts: If the newly formed hydroxyl group of the product attacks another molecule of propylene oxide, a di-adduct can be formed. Using an excess of morpholine can help to suppress this side reaction.
-
Poly(propylene glycol)s: Propylene oxide can polymerize, particularly in the presence of acid or base catalysts at elevated temperatures. This results in the formation of poly(propylene glycol) ethers.
-
Unreacted Starting Materials: Incomplete reaction will leave residual morpholine and propylene oxide in the product mixture.
These byproducts can typically be identified by GC-MS, where they will have different retention times and mass spectra compared to the desired product.
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
This protocol provides a general guideline for the analysis of a crude reaction mixture from the synthesis of this compound.
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Instrument Conditions (Example):
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired product and potential byproducts based on their retention times and mass spectra.
-
The mass spectrum of both this compound and 1-(morpholin-4-yl)propan-2-ol will show a molecular ion peak (M+) at m/z 145. Key fragment ions should be used to aid in structural elucidation.
-
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Byproduct Formation
Caption: Regioselective ring-opening of propylene oxide by morpholine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Nasirullah, et al. (2012). 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2636. Available at: [Link]
-
ChemSynthesis. (2025). 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol. Available at: [Link]
-
YouTube. (2021). Proton NMR Analysis to identify Isomers. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanisms of Epoxide ring opening with propylene oxide with.... Available at: [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Available at: [Link]
-
PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-ol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Propylene Oxide - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Available at: [Link]
-
ResearchGate. (2020). A regio- and stereoselectivity and molecular mechanism study on the addition reactions of morpholine and m-CPBA to 9α-hydroxyparthenolide using DFT calculations. Available at: [Link]
- Google Patents. (n.d.). US4268686A - Propylene oxide reaction products.
-
ResearchGate. (n.d.). A probable mechanism of propylene oxide ring opening reaction with morpholine via SN2 route using hierarchical SAPO as a catalyst. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-Morpholin-4-ylpropan-1-ol
Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your target compound.
I. Reaction Overview
The synthesis of this compound typically involves the nucleophilic substitution reaction between morpholine and a propylene oxide derivative or a related three-carbon electrophile. The most common routes include the ring-opening of propylene oxide by morpholine or the reaction of morpholine with 1-chloro-2-propanol. Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
Reaction Pathway Diagram
Caption: Common synthetic routes to this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in this amine alkylation reaction can arise from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Reactivity of Starting Materials | The electrophile (e.g., 1-chloro-2-propanol) may not be sufficiently reactive. The reactivity of alkyl halides follows the order I > Br > Cl.[2] | Consider switching to a more reactive electrophile like 1-bromo-2-propanol or 1-iodo-2-propanol. Alternatively, you can add a catalytic amount of sodium iodide (NaI) to the reaction mixture to generate the more reactive alkyl iodide in situ.[2] |
| Inappropriate Reaction Conditions | Temperature, reaction time, and solvent choice significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF, THF, and acetonitrile are generally preferred for SN2 reactions.[2] | Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions. Start at room temperature and gradually increase if necessary. Ensure the reaction is running for a sufficient amount of time by monitoring its progress using techniques like TLC or GC-MS. |
| Suboptimal Base Selection | For reactions involving an alkyl halide, a base is often required to neutralize the hydrohalic acid formed. An inappropriate base can interfere with the reaction. | Use a non-nucleophilic, sterically hindered base to deprotonate the morpholine without competing in the alkylation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] |
| Side Reactions | Over-alkylation, where the product reacts further with the electrophile, is a common issue in amine alkylations.[3][4] Elimination reactions can also compete with substitution, especially with secondary alkyl halides. | To minimize over-alkylation, use a slight excess of morpholine relative to the electrophile.[1] To reduce elimination, consider using a less basic nucleophile or a milder base.[5] |
| Reagent Purity | Impurities in the starting materials or solvent can inhibit the reaction or lead to unwanted side products. | Ensure all reagents and solvents are of high purity and are anhydrous, as water can interfere with the reaction. |
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the desired product. What are these side products and how can I prevent their formation?
Answer:
The formation of multiple products is a common challenge, often due to over-alkylation and the formation of regioisomers, especially in the case of epoxide ring-opening.
Potential Side Reactions & Prevention Strategies:
| Side Reaction | Explanation | Prevention Strategy |
| Over-alkylation | The nitrogen atom of the product, this compound, can act as a nucleophile and react with another molecule of the electrophile.[3][4] | Use a stoichiometric excess of morpholine. This increases the probability that the electrophile will react with the starting amine rather than the product.[1] Slow, dropwise addition of the electrophile can also help maintain a low concentration and minimize over-alkylation.[1] |
| Formation of Regioisomers | When using propylene oxide, the nucleophilic attack of morpholine can occur at either the more substituted (C2) or less substituted (C1) carbon of the epoxide ring. This leads to a mixture of this compound and 1-morpholin-4-ylpropan-2-ol. The regioselectivity is influenced by the reaction conditions (acidic or basic).[6][7] | Under basic or neutral conditions, the SN2 attack preferentially occurs at the less sterically hindered carbon (C1), leading to the desired product. The use of base-functionalized catalysts can improve selectivity.[6] |
| Elimination Reactions | Especially with alkyl halides, elimination can compete with nucleophilic substitution to form an alkene.[5] | Use milder reaction conditions (lower temperature). The choice of a less hindered base can also favor substitution over elimination. |
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify this compound from the crude reaction mixture. What are the best purification techniques?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, side products, and salt byproducts. A combination of techniques is often necessary.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating amines.[2]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl) to protonate the amines, transferring them to the aqueous layer.
-
Separate the layers and wash the organic layer to remove any non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amines.
-
Extract the desired amine product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
-
Column Chromatography: Silica gel chromatography is a common method for purification. However, the basicity of amines can lead to tailing and poor separation on acidic silica gel.[2]
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), crystallization can be a highly effective purification method.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between morpholine and propylene oxide?
A1: The reaction proceeds via a nucleophilic ring-opening of the epoxide. The nitrogen atom of morpholine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. Under basic or neutral conditions, the reaction follows an SN2 mechanism, with the attack occurring at the less sterically hindered carbon atom of the propylene oxide, leading to the formation of this compound.[7]
Q2: Which synthetic route is generally preferred: epoxide ring-opening or nucleophilic substitution on an alkyl halide?
A2: The choice of route depends on the availability and cost of starting materials, as well as the desired regioselectivity. The reaction of morpholine with propylene oxide is often more atom-economical. However, controlling regioselectivity can be a challenge. The reaction with 1-chloro-2-propanol avoids the issue of regioisomers but may have a lower yield due to the lower reactivity of the alkyl chloride.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine) to separate the starting materials and the product. The disappearance of the limiting reagent and the appearance of the product spot indicate the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Morpholine: Is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Propylene Oxide: Is a highly flammable and volatile liquid, and a suspected carcinogen. All manipulations should be carried out in a fume hood.
-
1-Chloro-2-propanol: Is a toxic and flammable liquid. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
IV. Optimized Experimental Protocols
Protocol 1: Synthesis via Epoxide Ring-Opening
This protocol is optimized for regioselectivity and yield.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.1 equivalents) and a suitable solvent (e.g., methanol or water).
-
Cool the mixture in an ice bath.
-
Slowly add propylene oxide (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using acid-base extraction followed by column chromatography or distillation.
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol is designed to maximize the conversion of the alkyl halide.
-
In a round-bottom flask, dissolve morpholine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a catalytic amount of sodium iodide (0.1 equivalents).
-
Slowly add 1-chloro-2-propanol (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using the methods described in the purification section.
General Workflow Diagram
Caption: A general experimental workflow for the synthesis.
V. References
-
Reaction mechanisms of Epoxide ring opening with propylene oxide with morpholine. ResearchGate. Available at: [Link]
-
A probable mechanism of propylene oxide ring opening reaction with morpholine via SN2 route using hierarchical SAPO as a catalyst. ResearchGate. Available at: [Link]
-
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Institutes of Health. Available at: [Link]
-
Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Chemistry LibreTexts. Available at: [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability of "2-Morpholin-4-ylpropan-1-ol" under acidic/basic conditions
Guide Objective: This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 2-Morpholin-4-ylpropan-1-ol. It provides in-depth answers to frequently asked questions (FAQs) and troubleshooting guidance regarding the stability of this compound under various acidic and basic experimental conditions.
Introduction to this compound
This compound is a chemical entity featuring a morpholine ring, a tertiary amine, an ether linkage, and a primary alcohol functional group.[1] The inherent chemical nature of these groups, particularly the basicity of the morpholine nitrogen, dictates the compound's behavior and stability in different pH environments.[2][3] Understanding these properties is critical for designing robust experimental protocols, developing stable pharmaceutical formulations, and interpreting analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound that govern its stability?
The stability of this compound is primarily influenced by three functional groups:
-
Tertiary Amine (Morpholine Nitrogen): The nitrogen atom in the morpholine ring acts as a base.[3] It readily accepts a proton (H+) to form a positively charged morpholinium ion under acidic conditions. The presence of the ether oxygen in the ring withdraws electron density from the nitrogen, making it less basic than similar amines like piperidine.[2][3]
-
Primary Alcohol (-CH₂OH): The hydroxyl group is generally stable but can be susceptible to dehydration (elimination of water to form an alkene) under harsh acidic conditions, typically requiring high temperatures and a strong, non-nucleophilic acid.
-
Ether Linkage (-O-): The ether group within the morpholine ring is chemically robust and generally unreactive under most basic and mild acidic conditions. Cleavage of this bond typically requires extreme conditions, such as concentrated strong acids (e.g., HBr, HI) at elevated temperatures.
Q2: What is the expected behavior of this compound when dissolved in an acidic solution (e.g., pH 2-5)?
In an acidic environment, the tertiary amine of the morpholine ring will be protonated, forming the corresponding conjugate acid, the morpholinium ion.[2] This reaction is a simple acid-base equilibrium. The protonated form is highly water-soluble. Under typical laboratory conditions (room temperature, dilute acids), the molecule is expected to be stable in its protonated salt form.
Caption: Acid-base equilibrium of the morpholine nitrogen.
Q3: Is degradation a concern under strongly acidic or basic conditions?
Yes, degradation is a potential risk under forced or extreme conditions, which is why forced degradation studies are crucial in pharmaceutical development.[4][5]
-
Strong Acid (e.g., >1M HCl, elevated temperature):
-
Primary Risk: Dehydration of the primary alcohol to form an alkene is the most likely degradation pathway under harsh acidic conditions and heat.
-
Secondary Risk: Cleavage of the morpholine ether bond is possible but requires very severe conditions not typically encountered in routine formulation work.
-
-
Strong Base (e.g., >1M NaOH, elevated temperature):
-
The molecule is generally more stable under basic conditions. The primary functional groups (tertiary amine, ether, alcohol) do not have readily abstractable protons or leaving groups that would facilitate base-mediated degradation.
-
Potential Risk: While direct base hydrolysis is unlikely, strong basic conditions, especially in the presence of oxygen, can sometimes promote oxidative degradation pathways.[6]
-
Q4: My solution of this compound changed color after pH adjustment. What does this indicate?
A change in color (e.g., to yellow or brown) upon pH adjustment or over time is often an indicator of chemical degradation. The formation of minute quantities of chromophoric (color-absorbing) degradation products can cause a visible color change even if the bulk of the compound remains intact. This observation should immediately trigger an investigation into the compound's stability under those specific conditions using a stability-indicating analytical method like HPLC-UV.
Q5: How does the morpholine ring itself hold up to stress conditions?
The morpholine ring is a stable heterocycle. However, it is not inert. Studies on microbial degradation have shown that the ring can be opened, typically involving cleavage of a C-N bond to form intermediates like 2-(2-aminoethoxy)acetate.[7] While this is a biological pathway, it demonstrates that the ring structure can be compromised under certain chemical conditions, such as strong oxidation.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action & Rationale |
| Appearance of new peaks in HPLC/LC-MS analysis. | Chemical Degradation: The compound is breaking down into one or more new entities under the current storage or experimental conditions (pH, temperature, light exposure). | 1. Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to identify potential degradants.[8] 2. Characterize Degradants: Use LC-MS/MS and NMR to identify the structure of the new peaks. This helps elucidate the degradation pathway.[6] 3. Adjust Conditions: Modify buffer pH, reduce temperature, or protect from light to minimize degradation. |
| Loss of parent compound peak area over time. | Instability/Degradation: The concentration of this compound is decreasing. Precipitation: The compound or its salt form may be precipitating out of solution if solubility limits are exceeded. | 1. Confirm Mass Balance: In your HPLC analysis, check if the area of the new degradation peaks accounts for the loss of the parent peak. 2. Check Solubility: Visually inspect for precipitates. Determine the solubility of the compound at the specific pH and temperature of your experiment. Adjust concentration if necessary. |
| Solution turns yellow/brown. | Oxidative or Acid/Base Catalyzed Degradation: Formation of chromophoric impurities. This can happen even at very low levels (<0.1%). | 1. Use an Inert Atmosphere: Prepare and store solutions under nitrogen or argon to minimize contact with oxygen. 2. Add Antioxidants/Chelators: If oxidative degradation is confirmed, consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA), but be aware they can sometimes accelerate other degradation pathways.[6] 3. Purify the Material: The starting material may contain impurities that are less stable than the parent compound. |
| Inconsistent analytical or bioassay results. | pH-Dependent Activity or Degradation: The compound's protonation state can affect its activity or interaction. Uncontrolled degradation can lead to lower effective concentrations. | 1. Use Buffered Solutions: Ensure all experiments are conducted in well-defined, buffered media to maintain a constant pH. 2. Prepare Solutions Freshly: For critical experiments, prepare solutions of this compound immediately before use to avoid pre-experimental degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic & Basic Stress
This protocol is designed to assess the intrinsic stability of this compound and develop a stability-indicating analytical method.
Objective: To determine the degradation profile of the compound under hydrolytic stress conditions.
Materials:
-
This compound
-
Class A Volumetric Glassware
-
HPLC-grade Acetonitrile and Water
-
Buffers (e.g., phosphate, citrate)
-
1M HCl and 1M NaOH
-
Validated HPLC or UPLC method with UV or MS detection
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Sample Preparation (in triplicate):
-
Acid Stress: Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Base Stress: Mix 1 mL of stock solution with 1 mL of 1M NaOH.
-
Neutral Control: Mix 1 mL of stock solution with 1 mL of purified water.
-
-
Incubation:
-
Store one set of samples (Acid, Base, Neutral) at room temperature (~25°C).
-
Store a second set of samples in a controlled oven at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
-
Time Points: Collect aliquots from each sample at T=0, 2, 4, 8, and 24 hours.
-
Sample Quenching & Analysis:
-
Before analysis, neutralize the acid-stressed sample with an equivalent amount of 1M NaOH and the base-stressed sample with 1M HCl. This prevents damage to the HPLC column.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze all samples by HPLC, including an unstressed T=0 control.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the parent peak area at each time point to the T=0 sample.
-
Examine chromatograms for the appearance of new peaks. Ensure the analytical method can resolve these new peaks from the parent peak.
-
Caption: Workflow for an acidic and basic forced degradation study.
Physicochemical Properties Summary
| Property | Value / Information | Source / Rationale |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Key Functional Groups | Tertiary Amine, Primary Alcohol, Ether | Chemical Structure Analysis |
| Estimated pKa | ~8.5 (for the morpholinium conjugate acid) | Based on the pKa of the parent morpholine heterocycle. |
| Expected Behavior in Acid | Forms a water-soluble morpholinium salt. | [2][3] |
| Expected Behavior in Base | Generally stable; exists as the free base. | Based on functional group analysis. |
References
-
Sciencemadness Wiki. (2022-09-01). Morpholine. Available at: [Link]
-
Ataman Kimya. MORPHOLINE. Available at: [Link]
-
Wikipedia. Morpholine. Available at: [Link]
-
ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]
-
NIH. 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one. Available at: [Link]
-
MedCrave online. (2016-12-14). Forced Degradation Studies. Available at: [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-ol. Available at: [Link]
-
NIH. (Year not specified). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Available at: [Link]
-
BioPharm International. (Year not specified). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
ResearchGate. (2025-08-06). The microbial degradation of morpholine. Available at: [Link]
-
Semantic Scholar. (2016-12-14). Forced Degradation Studies. Available at: [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-amine. Available at: [Link]
-
NIH. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link]
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Common pitfalls in the synthesis of morpholine derivatives
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Practical Guide to Overcoming Common Pitfalls in the Synthesis of Morpholine Derivatives
Welcome to the Technical Support Center for Morpholine Synthesis. The morpholine heterocycle is a cornerstone in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2] However, its synthesis is not without challenges. This guide is structured to provide direct, experience-based answers to common problems encountered in the lab, from ring-formation reactions to product purification.
Part 1: Troubleshooting Guide - Ring Formation & Substitution
This section addresses specific, frequently encountered issues during the synthesis of the morpholine ring and its subsequent derivatization.
Question 1: My intramolecular cyclization of an N-substituted diethanolamine derivative is giving low yields and forming a dark, viscous product. What are the likely causes and solutions?
This is a classic and frequent challenge, often stemming from issues with dehydration, temperature control, or side reactions. The most common industrial method for morpholine synthesis involves the dehydration of diethanolamine using a strong acid like sulfuric acid at high temperatures.[3][4][5] Laboratory-scale syntheses adapting this principle can be prone to several pitfalls.
Causality & Troubleshooting:
-
Incomplete Dehydration: The reaction is an equilibrium process. Inefficient removal of water will inhibit the forward reaction.
-
Solution: Ensure your apparatus is optimized for water removal. If running at atmospheric pressure, a Dean-Stark trap can be effective. For high-temperature melts, ensure the reaction temperature is consistently maintained to drive off water. A typical lab-scale procedure involves heating diethanolamine hydrochloride to 200-210 °C for an extended period (e.g., 15 hours) to drive the cyclization.[6]
-
-
Sub-optimal Acidity: The acid acts as both a catalyst and a dehydrating agent. Incorrect concentration or amount can halt the reaction.
-
Thermal Decomposition: The high temperatures required (>180 °C) can lead to charring and decomposition of the starting material and product, resulting in the dark, viscous mixture you are observing.[7]
-
Solution: Maintain strict temperature control. Do not exceed the recommended temperature range for your specific substrate. Use a high-temperature oil bath or heating mantle with a thermocouple for precise regulation. The addition of acid is also highly exothermic and should be done carefully with cooling.[6][9]
-
-
Alternative Strategy: If the harsh acidic conditions are unsuitable for your substrate, consider alternative cyclization strategies. For N-substituted amino alcohols, conversion of the hydroxyl groups to good leaving groups (e.g., tosylates, mesylates) followed by cyclization with a suitable base is a common and milder alternative.
Question 2: During my morpholine ring synthesis, I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a piperazine dimer. How can I minimize this intermolecular side reaction?
The formation of a piperazine dimer is a classic example of a competing intermolecular reaction. This occurs when two molecules of the amino alcohol precursor react with each other instead of cyclizing intramolecularly. This is particularly problematic in reactions aiming to form a six-membered ring.
Causality & Troubleshooting:
-
Reaction Concentration: At high concentrations, the probability of two different molecules finding each other (intermolecular reaction) increases relative to the ends of the same molecule finding each other (intramolecular cyclization).
-
Solution (High Dilution Principle): The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution conditions. By significantly increasing the solvent volume, you decrease the concentration of the reactant, thereby minimizing intermolecular collisions.
-
Solution (Slow Addition): A practical way to achieve pseudo-high dilution without requiring massive solvent volumes is to use a syringe pump to add the substrate slowly to the reaction vessel containing the reagents (e.g., the base for cyclization). This keeps the instantaneous concentration of the uncyclized substrate very low, favoring the intramolecular pathway. Halogen-induced cyclization strategies are also noted to prevent unwanted bimolecular side reactions.[10]
-
Question 3: My palladium-catalyzed N-arylation of morpholine (Buchwald-Hartwig amination) is sluggish, fails to go to completion, or gives a complex mixture. How can I troubleshoot this?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is highly sensitive to several parameters.[11] Failure often points to issues with the catalyst system, reagents, or reaction conditions.
Causality & Troubleshooting:
-
Catalyst/Ligand Incompatibility: Not all palladium catalysts and phosphine ligands are suitable for all substrates. The electron density of both the aryl halide and the amine are critical. Morpholine's nitrogen is less nucleophilic than a similar acyclic secondary amine like piperidine due to the electron-withdrawing effect of the ether oxygen, which can make it a more challenging substrate.[4]
-
Solution: Screen a panel of ligands. For electron-neutral or electron-rich aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. For electron-poor aryl halides, which can sometimes lead to complex mixtures and side reactions like Heck arylation, a different ligand set may be required.[7]
-
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. However, if your substrate has base-labile functional groups, a weaker base like cesium carbonate (Cs₂CO₃) may be necessary, though it might require higher temperatures or longer reaction times.[11]
-
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory.
-
Solution: Toluene, dioxane, and DME are common solvents. Ensure they are rigorously dried and degassed (e.g., by sparging with argon or nitrogen) before use. The reaction must be run under an inert atmosphere (N₂ or Ar). If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increasing the temperature to 100-110 °C can improve the rate.
-
-
Reagent Purity: Impurities in the starting materials (aryl halide, morpholine) or solvent can poison the palladium catalyst.
-
Solution: Ensure the highest purity of all reagents. Purify starting materials if necessary. Use freshly opened, high-purity solvents.
-
Below is a decision workflow to guide your troubleshooting process for a failed N-arylation reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My morpholine derivative is streaking badly during silica gel column chromatography. How can I get clean separation?
This is a very common issue caused by the basic nature of the morpholine nitrogen interacting strongly with the acidic silanol groups on the surface of the silica gel.[12][13] This acid-base interaction leads to poor peak shape and streaking.
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the mobile phase.[12] This will significantly improve peak shape.
-
Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a different stationary phase.
-
Basic Alumina: Using basic or neutral alumina instead of silica can prevent the acidic interaction.[14]
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and are an excellent choice for purifying basic compounds, often allowing for simple eluents like hexane/ethyl acetate without basic additives.
-
Q2: I need to remove an N-tosyl (Ts) protecting group from my morpholine derivative. What are the most reliable methods?
The N-tosyl group is robust, but several methods exist for its cleavage. The choice depends on the other functional groups present in your molecule.
-
Acidic Cleavage: Strong acids can cleave the tosyl group. A mixture of methanesulfonic acid (MeSO₃H) in trifluoroacetic acid (TFA) with a scavenger like thioanisole is an effective system.[15] Concentrated HBr in acetic acid at elevated temperatures is another classic method, though it is quite harsh.
-
Reductive Cleavage: Conditions that reduce sulfonamides can be used.
-
Sodium Naphthalenide: This is a powerful single-electron transfer reagent that can cleave tosyl groups, although it is non-selective and will reduce many other functional groups.[15]
-
Magnesium in Methanol: A milder reductive method involves using magnesium turnings in anhydrous methanol under sonication.
-
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): This reducing agent is also known to be effective for cleaving sulfonamides.
-
Q3: What are the most common strategies for building a substituted morpholine ring from scratch?
Beyond the classical dehydration of diethanolamines, several versatile methods are used to synthesize substituted morpholines.
-
From 1,2-Amino Alcohols: This is a highly versatile approach. The amino alcohol can be reacted with a two-carbon electrophile that contains leaving groups on both ends, such as bis(2-chloroethyl) ether.[3] A more modern and efficient one-pot protocol uses ethylene sulfate with a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols directly to morpholines.[16][17]
-
From Aziridines: N-protected aziridines can be opened by a nucleophile like 2-chloroethanol, followed by base-mediated cyclization to form the morpholine ring.[18]
-
Multicomponent Reactions: Strategies like the Ugi reaction can be used to assemble linear precursors which are then cyclized to form highly substituted morpholines, allowing for rapid library synthesis.[1]
Part 3: Experimental Protocols
Protocol: Synthesis of 4-Tosylmorpholine
This protocol provides a straightforward example of N-functionalization, a common step after the formation of the morpholine ring.
Materials:
-
Morpholine (0.27 g, 3.1 mmol)
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) (0.26 g, 1.36 mmol)
-
Acetone (3.0 mL)
-
10% Sodium hydroxide (NaOH) solution (0.5 mL)
-
Water
Procedure:
-
In a small flask, dissolve 0.26 g of tosyl chloride in 2.5 mL of acetone.
-
In a separate vial, prepare a solution of 0.27 g of morpholine in 0.5 mL of acetone.
-
While stirring the tosyl chloride solution, add the morpholine solution dropwise.
-
Stir the resulting mixture at room temperature for 3-5 minutes. A white precipitate may form.
-
Add 10 mL of water to the reaction mixture, followed by 0.5 mL of 10% NaOH solution.
-
Stir vigorously for 5 minutes to ensure any remaining TsCl is hydrolyzed.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid thoroughly with water and allow it to air dry.
Expected Outcome: The expected product is 4-tosylmorpholine, a white solid. A typical yield for this procedure is around 75-80%, with a melting point of approximately 147-148 °C.[6] This can be confirmed by ¹H NMR, where the tosyl methyl group will appear as a singlet around δ 2.4-2.5 ppm.[19]
References
- Benchchem.
- NileRed. (2022).
- Benchchem.
-
Wikipedia. Morpholine. [Link]
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?
-
Org Prep Daily. (2006). Purifying amines on silica. [Link]
- Chemistry Stack Exchange. (2022).
- Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method.
-
ResearchGate. Plausible mechanism for the synthesis of morpholines via radical intermediates. [Link]
- Benchchem.
- Benchchem.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–819.
- Google Patents.
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. [Link]
- Teledyne ISCO.
-
De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
ResearchGate. Representative morpholine ring formation reactions. [Link]
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH. [Link]
-
ResearchGate. Removal of the tosyl and nosyl groups. [Link]
-
ResearchGate. N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
MDPI. Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central. [Link]
-
Organic Syntheses Procedure. 2. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
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Technical Support Center: Scaling the Synthesis of 2-Morpholin-4-ylpropan-1-ol
Welcome to the technical support center for the synthesis and scale-up of 2-Morpholin-4-ylpropan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this valuable amino alcohol synthesis from the laboratory bench to larger-scale production. As a key intermediate in pharmaceutical and specialty chemical applications, robust and scalable synthesis is paramount.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. We will focus on the most prevalent synthetic route: the nucleophilic ring-opening of propylene oxide with morpholine.
Core Synthesis Reaction
The reaction involves the nucleophilic attack of the secondary amine of morpholine on one of the electrophilic carbons of the propylene oxide ring. The reaction is typically regioselective, with the attack preferentially occurring at the less sterically hindered carbon, yielding the desired this compound.
Reaction Scheme:
However, a potential isomeric byproduct, 1-morpholin-4-ylpropan-2-ol, can form if the attack occurs at the more substituted carbon. Minimizing this isomer is a key challenge in process optimization.
Troubleshooting Guide: From Bench to Bulk
This section addresses the most common issues encountered during the scale-up of the this compound synthesis in a practical question-and-answer format.
Q1: My reaction is suffering from low yield and incomplete conversion. What are the likely causes and how can I optimize it for scale-up?
Low yield is a multifaceted problem often stemming from suboptimal reaction conditions that become more pronounced at scale. Key parameters to investigate include stoichiometry, temperature, and concentration.
Causality & Solution:
-
Stoichiometry: Propylene oxide is volatile (B.P. 34°C) and can be lost from the reaction vessel if not handled in a closed system, leading to an effective excess of morpholine and incomplete conversion of the amine.[1] Furthermore, using a slight excess of morpholine (1.1 to 1.5 equivalents) can help drive the reaction to completion and minimize residual propylene oxide.
-
Temperature Control: The reaction is exothermic.[2] At a lab scale, this heat may dissipate easily. However, at a larger scale, poor heat transfer can lead to localized "hot spots," causing side reactions or degradation. A controlled, gradual addition of propylene oxide to morpholine is critical to manage the exotherm.
-
Solvent and Concentration: While the reaction can be run neat, using a solvent can improve thermal control. Protic solvents like methanol or ethanol can participate in the reaction but also help to mediate the temperature. The choice of solvent is critical for managing reaction kinetics and safety.
-
Catalysis: The ring-opening of epoxides with amines can be catalyzed by water or other protic species.[3] While often run without an explicit catalyst, ensuring consistent, low-water conditions can improve reproducibility.
Optimization Parameters for Scale-Up
| Parameter | Laboratory Scale (Typical) | Scale-Up Recommendation & Rationale |
| Stoichiometry | 1.0 eq. Morpholine, 1.0-1.2 eq. Propylene Oxide | 1.2-1.5 eq. Morpholine, 1.0 eq. Propylene Oxide. Ensures complete consumption of the volatile and hazardous propylene oxide. |
| Addition Mode | All reagents mixed at once | Slow, controlled addition of propylene oxide to morpholine (semi-batch). This is critical for managing the exotherm. |
| Temperature | 25-60°C | Maintain internal temperature at 40-50°C. Use a reactor with an efficient cooling jacket and monitor internal temperature continuously. |
| Solvent | Neat or in Methanol | Consider a higher-boiling solvent like isopropanol or toluene for better temperature control, or run neat if thermal management is adequate. |
| Pressure | Atmospheric | Use a closed system to prevent loss of volatile propylene oxide. The reaction may generate a slight pressure increase. |
Troubleshooting Workflow: Low Yield
Caption: Workflow for troubleshooting low reaction yield.
Q2: I'm observing significant formation of the 1-morpholin-4-ylpropan-2-ol isomer. How can I improve the regioselectivity?
The formation of the undesired isomer is a classic challenge in epoxide ring-opening reactions. The outcome is dictated by the reaction mechanism, which can be influenced by the conditions.
Causality & Solution:
-
Mechanism: Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism . The amine nucleophile attacks the less sterically hindered carbon of the epoxide, leading to the desired this compound.[4]
-
Acidic Conditions: If acidic impurities are present (or an acidic catalyst is used), the epoxide oxygen can be protonated. This activates the epoxide, and the reaction can gain SN1 character . The carbocation-like intermediate is more stable at the more substituted secondary carbon, leading to nucleophilic attack at that position and formation of the undesired 1-morpholin-4-ylpropan-2-ol isomer.
To improve regioselectivity for the desired product:
-
Ensure Basic or Neutral Conditions: Morpholine itself is a base, which favors the SN2 pathway.[5] Ensure that starting materials are free from acidic impurities.
-
Avoid Acidic Catalysts: Do not use Lewis or Brønsted acids as catalysts if this isomer is a problem.
-
Lower Reaction Temperature: Higher temperatures can sometimes decrease selectivity. Running the reaction at a controlled, moderate temperature (e.g., 40-50°C) is often optimal.
Q3: The reaction is highly exothermic. What are the critical safety considerations for thermal management during scale-up?
This is the most critical scale-up consideration. An uncontrolled exotherm can lead to a runaway reaction, rapid pressure buildup, and reactor failure. Both morpholine and propylene oxide have significant hazards.
Hazard Profile of Starting Materials:
| Compound | Key Hazards |
| Propylene Oxide | Extremely flammable liquid and vapor; Harmful if swallowed; Toxic in contact with skin or if inhaled; May cause genetic defects and cancer. Can polymerize explosively if contaminated or at high temperatures.[1] |
| Morpholine | Flammable liquid and vapor; Harmful if swallowed; Toxic in contact with skin or if inhaled; Causes severe skin burns and eye damage.[2] |
Scale-Up Safety Protocols:
-
Process Hazard Analysis (PHA): Before any scale-up, a thorough PHA must be conducted to identify risks and establish mitigation strategies.
-
Semi-Batch Operation: Never mix all reactants at once at scale. The standard procedure is to charge the reactor with morpholine (and solvent, if used) and then add propylene oxide slowly and sub-surface.
-
Reactor and Cooling: The reactor must be appropriately sized and have a cooling system capable of removing the heat generated by the reaction. The cooling capacity must exceed the rate of heat generation.
-
Emergency Quenching/Dumping: Have a documented and tested plan for emergency quenching (e.g., addition of a reaction inhibitor) or dumping the reactor contents into a quench tank in case of a thermal runaway.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to mitigate the flammability risk of propylene oxide vapors.[1]
Q4: Purification of the final product is proving difficult. What are the best methods for large-scale purification of this amino alcohol?
The polar nature of the amino and hydroxyl groups in this compound makes purification challenging.[6] The choice of method depends on the physical state of the product, its thermal stability, and the nature of the impurities.
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification method.
-
Vacuum Distillation: If the product is a thermally stable liquid, vacuum distillation is often the most efficient and scalable method for removing non-volatile impurities and excess morpholine.
-
Crystallization via Salt Formation: This is a powerful technique for purifying amino alcohols.[7] The crude product can be reacted with an acid (e.g., HCl in isopropanol, or oxalic acid) to form a crystalline salt. The salt is often easily purified by recrystallization, and the pure free base can then be liberated by neutralization and extraction.
-
Acid-Base Extraction: During the work-up, a liquid-liquid extraction can be used to separate the basic product from neutral or acidic impurities. The crude reaction mixture can be diluted with a solvent (e.g., toluene or MTBE), washed with water to remove polar impurities, and then the product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product is then liberated by basifying the aqueous layer and extracting back into an organic solvent.
Frequently Asked Questions (FAQs)
Q: What are the key physical and chemical properties of this compound? A: this compound has the following properties:
-
Molecular Formula: C₇H₁₅NO₂[8]
-
Molecular Weight: 145.20 g/mol [8]
-
Appearance: Typically a liquid or low-melting solid.
-
Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[8]
Q: What analytical techniques are recommended for monitoring reaction progress and final product purity? A: A combination of techniques is recommended:
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of volatile starting materials like propylene oxide and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the conversion of the less volatile morpholine and quantifying the product and any non-volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying isomeric impurities.
Q: What are the standard storage conditions for this compound? A: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong acids and oxidizing agents.
Baseline Experimental Protocol (Laboratory Scale)
This protocol is for informational purposes and should be adapted and validated based on a thorough risk assessment.
Materials:
-
Morpholine (104.4 g, 1.2 mol)
-
Propylene Oxide (58.1 g, 1.0 mol)
-
Methanol (200 mL)
Procedure:
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser with a nitrogen inlet, and an addition funnel.
-
Charge Reagents: Charge the morpholine and methanol to the reactor. Begin stirring and circulate coolant through the reactor jacket to maintain an initial temperature of 20°C.
-
Propylene Oxide Addition: Slowly add the propylene oxide via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 50°C. The reaction is exothermic.
-
Reaction: After the addition is complete, maintain the reaction mixture at 50°C for an additional 4-6 hours, or until GC analysis shows complete consumption of propylene oxide.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the methanol solvent.
-
Purification (Distillation Example): The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.
References
- BenchChem. Application Notes and Protocols for the Purification of Tertiary Amino Alcohols. BenchChem.
- ACS Publications. New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry.
- National Institutes of Health. 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one.
- Google Patents.
- BOC Sciences. Amino Alcohol Synthesis Service.
- MDPI.
- DigitalCommons@EMU.
- PubChem. 2-(Morpholin-4-yl)propan-1-ol.
- ChemSynthesis. 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol.
- BenchChem.
- ResearchGate.
- Redox.
- Google Patents. JPH05221935A - Method for producing amino alcohols.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
- Oberlin College and Conservatory. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
- Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- ResearchGate. Recent progress in the synthesis of morpholines.
- Canada.ca. Hazardous substance assessment – Morpholine.
- ChemicalBook. 2-(Pyridin-2-yl)propan-1-ol synthesis.
- Sigma-Aldrich.
- Google Patents. Propylene oxide reaction products - US4268686A.
- Carl ROTH.
- Google Patents.
- Sumitomo Chemical. Development of New Propylene Oxide Process.
- NOAA. PROPYLENE OXIDE - CAMEO Chemicals.
- ChemCeed. Everything You Need to Know About Morpholine.
- ACS Publications. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- National Institutes of Health. Morpholine | C4H9NO | CID 8083 - PubChem.
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"2-Morpholin-4-ylpropan-1-ol" storage and handling guidelines
Technical Support Center: 2-Morpholin-4-ylpropan-1-ol
This guide provides comprehensive storage and handling protocols for this compound (CAS No: 69296-06-6), designed for researchers and drug development professionals. Our aim is to synthesize critical safety data with practical, field-proven insights to ensure experimental integrity and user safety.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: According to the Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance.[1] The primary concerns are:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1]
-
Causes serious eye damage (Serious Eye Damage/Eye Irritation - Category 1).[1]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2).[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).[1]
The signal word for this chemical is "Danger".[1] It is imperative to use appropriate personal protective equipment (PPE) and work in a well-ventilated area to mitigate these risks.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and purity of this compound, proper storage is crucial. The recommended practice is to store the compound in a tightly sealed container in a dry, dark place at refrigerated temperatures, typically between 2-8°C. General safe storage practices also dictate keeping the container in a cool, well-ventilated area away from heat, sparks, and open flames.[2][3] This prevents thermal degradation and potential side reactions.
Q3: What specific Personal Protective Equipment (PPE) is required when working with this compound?
A3: A risk assessment is key, but a standard level of PPE is mandatory for handling this chemical.[4][5] This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards like EU EN166 or US NIOSH.[6] Given the risk of serious eye damage, this is non-negotiable.[1]
-
Hand Protection: Use chemically resistant, impervious gloves such as nitrile or neoprene.[5] Always inspect gloves for tears or pinholes before use. It is also good practice to wash hands thoroughly after handling, even when gloves are worn.[7]
-
Body Protection: A clean, buttoned laboratory coat is required to protect against skin contact.[4] For tasks with a higher risk of splashing, a chemically resistant apron may be necessary.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient and you are experiencing respiratory irritation, a fit-tested respirator may be required.[6]
Q4: What substances are incompatible with this compound?
A4: While specific reactivity data for this exact molecule is limited, based on its chemical structure (an alcohol and an amine), it should be kept away from strong oxidizing agents.[2][7] Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing a significant safety risk.
Q5: How should I properly dispose of waste containing this chemical?
A5: All waste containing this compound must be treated as hazardous chemical waste. Dispose of the contents and its container in accordance with all local, state, and federal regulations by transferring them to an approved waste disposal plant.[2][8] Do not empty into drains or release into the environment.[8]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q: My previously clear, colorless this compound has developed a yellow tint. Is it still viable for my experiment?
A: A change in color from colorless to yellow often indicates degradation or the presence of impurities, potentially due to oxidation or prolonged exposure to light or elevated temperatures. While the compound may still be largely intact, the impurities could interfere with sensitive biological or chemical assays.
-
Causality: The morpholine and alcohol functional groups can be susceptible to oxidation over time. Improper storage accelerates this process.
-
Recommended Action: For non-critical applications, you may be able to proceed. However, for sensitive experiments such as drug development or quantitative assays, it is highly recommended to either purify the existing stock (e.g., by distillation or chromatography) or use a fresh, unopened bottle. Confirming purity via analytical methods like GC-MS or NMR is the most reliable approach.
Q: I am experiencing skin irritation even when wearing standard nitrile gloves. What is happening?
A: This issue points to a failure in glove integrity or selection.
-
Causality: Chemical breakthrough can occur if the glove material offers insufficient resistance to the chemical, or if the exposure time exceeds the glove's breakthrough time. Microscopic pinholes, which are common in disposable gloves, or accidental tears can also lead to direct contact.
-
Recommended Action:
-
Immediately remove the gloves and thoroughly wash the affected area with soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[9]
-
Review the Safety Data Sheet (SDS) for your specific gloves to check their compatibility with substituted morpholine compounds. Consider double-gloving or switching to a more robust glove material like butyl rubber for prolonged handling.
-
Always inspect gloves for visible defects before use and change them frequently, especially after direct contact with the chemical.
-
Q: What should I do in the event of an accidental inhalation or ingestion?
A: In either case, immediate action is critical.
-
Inhalation: Move the exposed individual to fresh air at once.[9] If they experience difficulty breathing, coughing, or other symptoms, seek immediate medical attention.[9][10]
-
Ingestion: Rinse the mouth thoroughly with water.[7] Call a poison control center or physician immediately for guidance.[7][11] Do not induce vomiting , as this can cause further damage.[12]
Quantitative Data & Safety Summary
| Parameter | Data | Source(s) |
| GHS Hazard Codes | H302, H315, H318, H335 | [1] |
| Signal Word | Danger | [1] |
| Storage Temperature | 2°C to 8°C (Refrigerated) | |
| Appearance | Clear, colorless to yellow liquid | [13] |
| Incompatible Materials | Strong oxidizing agents | [2][7] |
| Personal Protective Equipment | Safety goggles, lab coat, chemically resistant gloves | [4][5][6] |
Experimental Protocol: Small-Scale Spill Cleanup (<100 mL)
This protocol outlines a self-validating system for safely managing a small spill.
Pre-Requisite: Ensure a chemical spill kit is readily available before starting any work. The kit should contain an inert absorbent material (e.g., vermiculite, sand), waste bags, and appropriate PPE.
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Assess & Protect: If the spill is flammable, eliminate all sources of ignition (e.g., turn off hot plates, unplug equipment).[2][14] Don the appropriate PPE: double-glove with nitrile gloves, wear safety goggles and a lab coat. If vapors are significant, use a respirator.
-
Contain: If the liquid is spreading, create a dike around the spill using an inert absorbent material from the spill kit.[15]
-
Absorb: Gently cover and absorb the spill with more inert, non-combustible material.[2][7] Avoid splashing.
-
Collect: Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools and place it into a labeled, sealable hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (check compatibility first), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Ventilate & Dispose: Allow the area to ventilate thoroughly.[14] Dispose of the sealed waste container according to your institution's hazardous waste procedures.
-
Report: Document the incident and report it to your institution's Environmental Health & Safety (EHS) office.
Visual Workflow: Chemical Spill Response
The following diagram illustrates the logical workflow for responding to a chemical spill, ensuring all critical safety steps are considered.
Caption: Logical workflow for a chemical spill response.
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Validation & Comparative
Navigating the Bioactive Potential of 2-Morpholin-4-ylpropan-1-ol: A Comparative Guide for Analog-Based Drug Discovery
For researchers and professionals in drug development, the morpholine ring is a well-recognized "privileged structure." Its frequent appearance in approved drugs and bioactive molecules is a testament to its ability to confer advantageous physicochemical and metabolic properties.[1][2] The simple, yet functionally rich compound, 2-Morpholin-4-ylpropan-1-ol , serves as an intriguing starting point for exploring novel therapeutic agents. While direct biological data for this specific molecule is not extensively published, a comprehensive analysis of its structural analogs provides a robust framework for predicting its potential activities and guiding future research.
This guide delves into the prospective biological landscape of this compound by drawing objective comparisons with functionally related analogs. We will explore the structure-activity relationships (SAR) that govern the efficacy of morpholine-containing compounds, with a particular focus on their roles as inhibitors of key signaling pathways implicated in cancer.
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The morpholine moiety is a six-membered heterocycle containing both an amine and an ether functional group.[3] This unique combination imparts several desirable characteristics to a molecule, including:
-
Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and metabolic stability, crucial for drug-like properties.[4]
-
Versatile Target Interactions: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets like protein kinases.[1]
-
Synthetic Accessibility: A wide variety of synthetic routes are available for creating morpholine derivatives, allowing for systematic exploration of chemical space.[5]
These attributes have led to the incorporation of the morpholine scaffold into a diverse range of therapeutic agents with activities including anticancer, anti-inflammatory, and central nervous system effects.[6][7]
Comparative Analysis of this compound Analogs
While this compound itself is a basic scaffold, its core structure is present in more complex molecules with well-defined biological activities. By examining these analogs, we can infer the potential of our lead compound and understand how additional functional groups contribute to target engagement and potency. A significant number of morpholine-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[8]
| Analog | Structure | Biological Target/Activity | IC50 Value | Reference |
| Compound 3d | 2-morpholino-4-((4-chlorophenyl)amino)quinoline | Anticancer activity against HepG2 cell line | 8.50 µM | [9] |
| Compound 11g | 4-((4-((4-fluorophenyl)amino)quinolin-2-yl)methyl)morpholine | Acetylcholinesterase (AChE) Inhibition | 1.94 µM | [10] |
| Compound 8d | 4-(4-((5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)amino)thieno[3,2-d]pyrimidin-4-yl)morpholine | Anticancer activity against various cell lines; moderate PI3Kα inhibition | 6.02–10.27 µM (cell lines) | [11] |
| Bisnaphthalimide A6 | Complex bisnaphthalimide with a morpholine substituent | Antiproliferative activity against MGC-803 cells | 0.09 µM | [12] |
Analysis of Analogs:
-
Compound 3d demonstrates that the addition of a substituted quinoline ring system to the morpholine moiety can result in significant anticancer activity.[9] The quinoline core likely engages in pi-stacking interactions within the target's active site, while the morpholine group contributes to solubility and potentially forms hydrogen bonds.
-
Compound 11g highlights the versatility of the morpholine scaffold, showing potent inhibition of acetylcholinesterase, a target relevant to neurodegenerative diseases.[10] This suggests that the this compound scaffold could be explored for applications beyond oncology.
-
Compound 8d is a potent inhibitor of cancer cell growth and a moderate inhibitor of PI3Kα.[11] Its complex heterocyclic system, appended to the morpholine, is designed for high-affinity binding to the ATP-binding pocket of the kinase.
-
Bisnaphthalimide A6 showcases the dramatic increase in potency that can be achieved by incorporating the morpholine moiety into a larger, DNA-intercalating structure.[12] With an IC50 in the nanomolar range, this compound underscores the value of the morpholine group in developing highly effective anticancer agents.
These examples collectively suggest that while this compound may possess modest intrinsic activity, it serves as an excellent starting point for the synthesis of more potent and selective inhibitors through the addition of other pharmacophoric groups.
The PI3K/Akt/mTOR Pathway: A Key Target for Morpholine-Containing Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[8] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8] The morpholine ring is a common feature in many PI3K/Akt/mTOR pathway inhibitors, where its oxygen atom can form a critical hydrogen bond with the hinge region of the kinase domain.[8]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.
Experimental Protocol: In Vitro Anticancer Activity Assessment using MTT Assay
To quantitatively assess the cytotoxic effects of this compound analogs on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., HepG2, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (and positive control, e.g., doxorubicin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and solvent-only controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Conclusion
While this compound remains a molecule of uncharted biological potential in the published literature, the extensive body of research on its analogs provides a compelling case for its investigation as a scaffold for novel drug discovery. The "privileged" nature of the morpholine ring, combined with the demonstrated activity of more complex morpholine-containing compounds against key cancer targets like the PI3K/Akt/mTOR pathway, suggests that this compound is a promising starting point for medicinal chemistry campaigns. Future efforts should focus on the synthesis and evaluation of derivatives that incorporate additional pharmacophoric features to enhance target affinity and selectivity, thereby unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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ijprems.com. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [online] Available at: [Link] [Accessed 17 January 2026].
- Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686-2708.
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WJPR. Synthesis of novel substituted morpholine derivatives for anticancer activity. [online] Available at: [Link] [Accessed 17 January 2026].
- Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(6), 2253-2333.
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Sciforum. Synthesis and anticancer evaluation of novel morpholine analogues. [online] Available at: [Link] [Accessed 17 January 2026].
- Ahmad, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(11), 3169.
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PubChem. 2-(Morpholin-4-yl)propan-1-amine. [online] Available at: [Link] [Accessed 17 January 2026].
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PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [online] Available at: [Link] [Accessed 17 January 2026].
- Sharma, P. K., et al. (2022). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Bioorganic Chemistry, 128, 106093.
- Li, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(11), 2999.
- Wang, Y., et al. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. European Journal of Medicinal Chemistry, 251, 115259.
- Li, Y., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 24(16), 2909.
- Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
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- Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 787-813.
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ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [online] Available at: [Link] [Accessed 17 January 2026].
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A Comparative Guide to the Synthetic Routes of 2-Morpholin-4-ylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of N-substituted morpholines is a cornerstone for the development of novel compounds with diverse applications. Among these, 2-Morpholin-4-ylpropan-1-ol stands out as a valuable building block. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Introduction to this compound
This compound, also known as N-(2-hydroxypropyl)morpholine, is a secondary alcohol containing a morpholine moiety. This structural motif is prevalent in a wide array of biologically active molecules and functional materials. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design. The 2-hydroxypropyl chain provides a reactive handle for further chemical modifications, rendering this compound a versatile intermediate in organic synthesis.
This guide will dissect three principal synthetic strategies for the preparation of this compound:
-
Route 1: Ring-Opening of Propylene Oxide with Morpholine
-
Route 2: Nucleophilic Substitution of a Halo-alcohol with Morpholine
-
Route 3: Reductive Amination of Hydroxyacetone with Morpholine
Each route will be evaluated based on its reaction efficiency, scalability, safety profile, and the purity of the resulting product.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a balance between yield, cost, safety, and the desired scale of production. The following table provides a high-level comparison of the three routes discussed in this guide.
| Parameter | Route 1: Epoxide Ring-Opening | Route 2: Nucleophilic Substitution | Route 3: Reductive Amination |
| Starting Materials | Propylene Oxide, Morpholine | 1-Chloro-2-propanol, Morpholine | Hydroxyacetone, Morpholine, Reducing Agent |
| Reaction Type | Nucleophilic Ring-Opening | Nucleophilic Substitution (SN2) | Imine formation and reduction |
| Typical Yield | Very High (can be >95%) | Moderate to High | Good to Excellent |
| Reaction Conditions | Mild (room temperature) to moderate heating | Moderate to high heating | Mild to moderate |
| Key Reagents | Base catalyst (optional) | Base (e.g., K2CO3, Et3N) | Reducing agent (e.g., NaBH4, NaBH(OAc)3) |
| Byproducts | Minimal | Salt (e.g., KCl, Et3N·HCl) | Borate salts, water |
| Scalability | Excellent | Good | Good |
| Safety Considerations | Propylene oxide is volatile and a suspected carcinogen. | Halo-alcohols can be irritants. | Borohydride reagents can be flammable. |
Route 1: Ring-Opening of Propylene Oxide with Morpholine
This approach is arguably the most direct and atom-economical method for the synthesis of this compound. It involves the nucleophilic attack of the secondary amine of morpholine on the less sterically hindered carbon of the propylene oxide epoxide ring.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the absence of a catalyst, the reaction can proceed at room temperature, albeit over a longer reaction time. The regioselectivity of the attack is governed by both steric and electronic factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide. This leads to the formation of the desired this compound as the major product.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
A straightforward and high-yielding procedure for this synthesis has been reported.[1]
Materials:
-
Morpholine
-
Propylene oxide
-
2 L flask
Procedure:
-
In a 2 L flask, combine morpholine (871.2 g, 10 moles) and propylene oxide (580.8 g, 10 moles).
-
Allow the mixture to stand at room temperature for seven days.
-
After the reaction period, distill the solution under vacuum to obtain the product.
Expected Outcome:
This method has been reported to yield 1396.0 g (96.1%) of this compound as a colorless oil.[1] Gas chromatographic analysis indicated the formation of a single isomer.[1]
Route 2: Nucleophilic Substitution of a Halo-alcohol with Morpholine
This classic method relies on the N-alkylation of morpholine with a suitable halo-alcohol, such as 1-chloro-2-propanol. The reaction is a standard SN2 substitution where the morpholine nitrogen displaces the halide.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine, being a good nucleophile, attacks the carbon atom bearing the halogen. A base is typically added to neutralize the hydrohalic acid that is formed as a byproduct, driving the reaction to completion.
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Materials:
-
Morpholine
-
1-Chloro-2-propanol
-
Potassium carbonate (or another suitable base)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a round-bottom flask, dissolve morpholine and a slight excess of 1-chloro-2-propanol in the chosen solvent.
-
Add a stoichiometric amount of potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Outcome:
This method is expected to provide the desired product in good yields. The primary byproduct is the inorganic salt, which can be easily removed by filtration.
Route 3: Reductive Amination of Hydroxyacetone with Morpholine
Reductive amination is a versatile and widely used method for the synthesis of amines. In this route, hydroxyacetone (acetol) is reacted with morpholine to form an intermediate enamine or iminium ion, which is then reduced in situ to the target amino alcohol.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of hydroxyacetone, followed by dehydration to form an enamine or an iminium ion. A reducing agent, typically a borohydride such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond to a C-N single bond, yielding the final product. The choice of reducing agent can influence the reaction conditions and selectivity.[2][3]
Caption: Synthetic pathway for Route 3.
Experimental Protocol
A general procedure for reductive amination using sodium borohydride is as follows.
Materials:
-
Hydroxyacetone
-
Morpholine
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
In a round-bottom flask, dissolve hydroxyacetone and a slight excess of morpholine in methanol.
-
Stir the mixture at room temperature for a sufficient time to allow for the formation of the enamine/iminium intermediate (this can be monitored by NMR or IR spectroscopy).
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride in portions to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Outcome:
This method is expected to produce this compound in good to excellent yields. The use of sodium triacetoxyborohydride in a non-protic solvent like dichloromethane is an alternative that can offer milder reaction conditions and may not require a separate imine formation step.[3]
Conclusion
The synthesis of this compound can be achieved through several effective routes, each with its own set of advantages and considerations.
-
Route 1 (Epoxide Ring-Opening) is highly efficient and atom-economical, offering a very high yield in a simple, one-step process. However, the use of propylene oxide requires careful handling due to its volatility and potential health risks.
-
Route 2 (Nucleophilic Substitution) is a classic and reliable method. It avoids the use of a volatile epoxide but requires heating and the removal of salt byproducts.
-
Route 3 (Reductive Amination) is a versatile approach that can be performed under mild conditions. The choice of reducing agent allows for fine-tuning of the reaction.
The optimal synthetic strategy will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available starting materials, and safety infrastructure. This guide provides the foundational knowledge to make an informed decision for the synthesis of this valuable chemical intermediate.
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Myers, A. G. Reductive Amination. [Link]
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Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
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A Comparative Guide to the Crystallographic Validation of 2-Morpholin-4-ylpropan-1-ol: From Hypothesis to High-Fidelity Structure
As a Senior Application Scientist, a recurring challenge I observe in drug development and chemical synthesis is the rigorous, unambiguous confirmation of a molecule's three-dimensional structure. A proposed structure on paper is merely a hypothesis; it is empirical data that transforms it into a validated fact. This is particularly crucial for molecules like 2-Morpholin-4-ylpropan-1-ol , a morpholine derivative where stereochemistry and conformation can significantly influence biological activity and physicochemical properties.
This guide provides an in-depth comparison of crystallographic techniques for the definitive structural validation of this compound. We will move beyond simple protocols to explore the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity. We will compare the "gold standard" Single-Crystal X-ray Diffraction (SCXRD) with pragmatic alternatives like Powder X-ray Diffraction (PXRD) and essential, complementary spectroscopic methods.
Initial Assessment: Physicochemical Profile of the Target Molecule
Before embarking on any crystallographic study, a foundational characterization of the target compound is essential. For this compound, we begin with its known properties to inform our experimental strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 145.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(CO)N1CCOCC1 | PubChem[1] |
This initial data confirms the molecule's identity and provides the basis for subsequent mass spectrometry and NMR analysis, which are prerequisites to ensure sample purity before attempting the often time-consuming process of crystallization.
Chapter 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for determining the three-dimensional structure of a small molecule at atomic resolution.[2] It provides precise measurements of bond lengths, bond angles, and the absolute configuration, making it an indispensable tool in chemical and pharmaceutical research.[3][4] The primary challenge, however, lies in obtaining a suitable, high-quality single crystal.[5][6]
The Causality of Crystallization: Why Method Selection Matters
The goal of crystallization is to encourage molecules to self-assemble from a disordered solution into a highly ordered, repeating three-dimensional lattice. This process relies on achieving a state of supersaturation, where the solute concentration exceeds its solubility limit, providing the thermodynamic driving force for crystal nucleation and growth.[7] The rate at which this is achieved is critical; slow, controlled growth is paramount for producing large, well-ordered crystals suitable for diffraction.
For a novel, uncharacterized substance like this compound, vapor diffusion is an excellent starting method. It is highly effective for small quantities of material and allows for a gentle, slow approach to supersaturation by gradually changing the solvent composition.[8]
Experimental Protocol 1: Crystallization of this compound by Vapor Diffusion
This protocol describes a robust method for attempting the crystallization of a small organic molecule.
Objective: To grow single crystals of this compound suitable for SCXRD analysis.
Materials:
-
This compound (≥98% purity)
-
Screening solvents (e.g., isopropanol, acetone, ethyl acetate, hexane, methanol)
-
Small glass vial (e.g., 0.3 mL)
-
Larger glass vial or beaker (e.g., 5-10 mL) with a screw cap or airtight seal
-
Syringes and 0.22 µm filters
Methodology:
-
Solvent Selection & Solution Preparation:
-
Rationale: A binary solvent system is required. The analyte should be soluble in a less volatile "solvent" and insoluble in a more volatile "anti-solvent" (also called a precipitant).[7]
-
Identify a suitable primary solvent in which this compound is readily soluble (e.g., isopropanol).
-
Prepare a concentrated solution by dissolving 2-5 mg of the compound in a minimal amount of the chosen solvent (e.g., 100-200 µL).
-
Filter the solution through a 0.22 µm syringe filter into the small, clean inner vial. This removes dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.
-
-
Vapor Diffusion Chamber Setup:
-
Pipette 1-2 mL of a suitable anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane) into the larger outer vial.
-
Carefully place the small inner vial containing the compound solution inside the larger vial. Ensure the vials are not cross-contaminated.
-
Seal the larger vial tightly. This creates a closed system where solvent vapors can equilibrate.
-
-
Incubation and Crystal Growth:
-
Mechanism: The more volatile anti-solvent from the outer reservoir will slowly diffuse into the inner vial's solution. Concurrently, the less volatile solvent from the inner vial will diffuse out. This gradual change in the solvent composition slowly reduces the solubility of this compound, ideally leading to the formation of a few well-ordered crystal nuclei.[8]
-
Place the sealed apparatus in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Temperature fluctuations can alter solubility and disrupt crystal growth.
-
Monitor the vial daily for the first week, and then periodically for several weeks. Be patient; crystallization can take days to months.
-
-
Crystal Harvesting:
-
Once crystals of sufficient size (typically >50 µm in at least two dimensions) are observed, carefully open the vial.
-
Using a cryo-loop or a fine pipette, gently remove a crystal along with a small amount of its mother liquor.
-
Immediately mount the crystal on the goniometer of the diffractometer for analysis.
-
SCXRD Workflow and Data Refinement
The journey from a crystal to a validated structure follows a well-defined path. The ultimate goal is to generate a theoretical model of the crystal structure and refine its parameters until the diffraction pattern calculated from the model best matches the experimentally observed pattern.[9][10]
Caption: The SCXRD workflow, from crystal mounting to the final validated structure.
Structure Refinement: This is a critical, iterative process. An initial structural model is generated from the diffraction data (structure solution).[11] This model is then refined by adjusting atomic parameters (positions, displacement) using a least-squares minimization approach to improve the fit between the observed data (Fo) and the data calculated from the model (Fc).[12] The quality of the final structure is assessed using metrics like the R-factor (R1) and the Goodness-of-Fit (S), which quantify the agreement between the model and the experimental data.
Chapter 2: The Pragmatic Alternative: Powder X-ray Diffraction (PXRD)
What happens when obtaining a single crystal proves impossible? Many compounds yield only microcrystalline powders. In these cases, Powder X-ray Diffraction (PXRD) becomes an invaluable tool.[13] Instead of a single crystal, PXRD analyzes a bulk sample containing thousands of randomly oriented crystallites.
The resulting data is a 1D diffractogram (intensity vs. 2θ angle) rather than a 3D pattern of discrete spots. While this loss of information makes structure solution more challenging, modern computational methods, such as Rietveld refinement, can allow for full structure determination from high-quality powder data.[14][15] PXRD is particularly powerful for:
-
Identifying different crystalline forms (polymorphs).
-
Assessing the purity of a crystalline sample.
-
Solving structures when combined with computational crystal structure prediction (CSP).[14][16]
Caption: Decision workflow for choosing between SCXRD and PXRD analysis.
Chapter 3: Orthogonal Validation with Spectroscopy
Crystallography provides the definitive 3D structure, but it should always be corroborated by other techniques that confirm the molecule's identity and connectivity in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for confirming the chemical environment of each atom in the molecule. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the methyl, methine, methylene, and hydroxyl protons, while a ¹³C NMR spectrum would confirm the seven unique carbon environments.[17] The characteristic signals for the morpholine ring protons and carbons provide strong evidence for the presence of this moiety.[18][19]
Mass Spectrometry (MS): MS provides an accurate mass measurement, which must correspond to the molecular formula of the target compound.[20] For our target, a high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₁₅NO₂ (145.1103 Da).[1] Furthermore, the fragmentation pattern observed in MS/MS experiments can provide evidence for the molecule's connectivity, corroborating the proposed structure.[21][22]
Chapter 4: Head-to-Head Comparison of Validation Techniques
The choice of analytical technique depends on the specific question being asked. This table summarizes the strengths and applications of each method in the context of validating the structure of this compound.
| Parameter | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry.[3] | Crystal system, unit cell dimensions, phase purity, potential for 3D structure.[13] | Atomic connectivity, chemical environment, 2D structure in solution.[17] | Molecular weight, elemental formula, fragmentation pathways.[20] |
| Sample Requirement | Single, high-quality crystal (typically 50-250 µm).[5] | Microcrystalline powder (~5-10 mg). | Solution (1-10 mg in ~0.5 mL deuterated solvent). | Solution or solid (~0.1-1 mg). |
| Sample State | Solid (Crystalline) | Solid (Crystalline) | Liquid (Solution) | Solid or Liquid |
| Destructive? | No | No | No | Yes (in most cases) |
| Key Advantage | Definitive 3D structural proof. | Useful when single crystals are unavailable; good for polymorph screening. | Excellent for confirming connectivity and purity in solution. | High sensitivity and accuracy for molecular formula confirmation. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[6] | Structure solution is non-trivial and may not be possible. | Provides average structure in solution; no direct 3D solid-state information. | Provides no information on atomic connectivity or stereochemistry. |
Conclusion
Validating the structure of a novel molecule such as This compound is a cornerstone of rigorous chemical science. While spectroscopic methods like NMR and mass spectrometry are essential for confirming molecular identity and purity, they cannot definitively establish the three-dimensional atomic arrangement in the solid state.
Single-crystal X-ray diffraction remains the unequivocal gold standard , providing a high-fidelity blueprint of the molecule. Its data on bond lengths, angles, and stereochemistry is irrefutable. However, its reliance on high-quality single crystals is a significant practical hurdle. When faced with this limitation, powder X-ray diffraction offers a powerful and pragmatic alternative , capable of providing crucial structural information from microcrystalline materials.
As a best practice, a multi-technique approach is always recommended. The combination of definitive 3D data from crystallography with the solution-state connectivity information from NMR and molecular formula confirmation from mass spectrometry creates a self-validating system, ensuring the highest possible confidence in the final structural assignment.
References
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- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
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- Acquavia, M. A., et al. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
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- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
- Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
- Harris, K. D. M. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
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In Vitro Screening of 2-Morpholin-4-ylpropan-1-ol and its Derivatives: A Comparative Guide for Anticancer Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its favorable physicochemical properties often enhance the pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive framework for the in vitro screening of "2-Morpholin-4-ylpropan-1-ol," a simple morpholine derivative, and its analogs, with a strategic focus on anticancer applications, particularly the inhibition of the PI3K/mTOR signaling pathway. While direct biological activity data for this compound is not extensively documented in publicly accessible literature[3], the extensive body of research on morpholine-containing kinase inhibitors provides a strong rationale for its investigation as a potential anticancer agent.[4][5][6]
This guide will objectively compare the hypothesized performance of this compound and its derivatives with established alternatives, supported by experimental data from relevant studies. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.
The Morpholine Scaffold in Anticancer Research: A Focus on the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[7] Several potent PI3K and mTOR inhibitors feature a morpholine moiety, which often plays a crucial role in binding to the ATP-binding pocket of these kinases.[5][7] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[5] A prime example is ZSTK474, a potent pan-class I PI3K inhibitor that contains two morpholine groups.[4][8] The structural simplicity of this compound makes it an intriguing starting point for a fragment-based or lead-optimization campaign targeting this pathway.
A Tiered In Vitro Screening Cascade
A logical and cost-effective approach to evaluating this compound and its derivatives is a tiered screening cascade. This strategy begins with broad cytotoxicity screening and progressively narrows down to specific target-based and mechanistic assays.
Caption: Tiered in vitro screening workflow.
Comparative Performance Analysis
To provide a tangible comparison, the following table summarizes the in vitro anticancer activity of various morpholine derivatives against common cancer cell lines. This data, gathered from published studies, will serve as a benchmark for evaluating the potential of novel this compound derivatives.
| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Reference |
| Hypothetical Derivative 1 | PI3K/mTOR | A549 (Lung) | TBD | - |
| Hypothetical Derivative 2 | PI3K/mTOR | MCF-7 (Breast) | TBD | - |
| AK-3 (Quinazoline Derivative) | Not Specified | A549 (Lung) | 10.38 ± 0.27 | [9] |
| AK-3 (Quinazoline Derivative) | Not Specified | MCF-7 (Breast) | 6.44 ± 0.29 | [9] |
| AK-10 (Quinazoline Derivative) | Not Specified | A549 (Lung) | 8.55 ± 0.67 | [9] |
| AK-10 (Quinazoline Derivative) | Not Specified | MCF-7 (Breast) | 3.15 ± 0.23 | [9] |
| Compound 10e (THQ Derivative) | mTOR | A549 (Lung) | 0.033 ± 0.003 | [10] |
| Compound 10h (THQ Derivative) | mTOR | MCF-7 (Breast) | 0.087 ± 0.007 | [10] |
| Compound 3d (Anilinoquinoline) | Not Specified | HepG2 (Liver) | 8.50 | [11] |
| ZSTK474 | PI3Kα | - | 0.005 | [4] |
| ZSTK474 | PI3Kδ | - | 0.0039 | [4] |
TBD: To Be Determined through screening.
Experimental Protocols
Tier 1: Cytotoxicity Screening (MTT Assay)
This initial screen assesses the general cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Tier 2: Target-Based Kinase Inhibition Assay
For compounds showing significant cytotoxicity, a target-based assay is crucial to determine if the effect is mediated through inhibition of the PI3K/mTOR pathway.
Principle: In vitro kinase assays measure the activity of a purified enzyme. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher ATP concentration and thus a stronger luminescent signal.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the purified PI3K or mTOR enzyme, the substrate (e.g., PIP2 for PI3K), and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value for kinase inhibition.
Tier 3: Cellular Mechanism of Action (Western Blot)
This assay confirms that the compound inhibits the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation status of downstream targets.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of Akt and S6K (a downstream target of mTORC1), one can assess the activity of the PI3K/mTOR pathway.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Then, lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated S6K (p-S6K), and total S6K. A loading control (e.g., GAPDH or β-actin) should also be included.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for Akt and S6K. A decrease in this ratio upon compound treatment indicates inhibition of the PI3K/mTOR pathway.
Conclusion
While this compound is a structurally simple molecule, its morpholine core provides a strong rationale for its evaluation as a potential anticancer agent, particularly as a kinase inhibitor. The proposed tiered in vitro screening cascade offers a systematic and evidence-based approach to investigate this hypothesis. By comparing the performance of novel derivatives against existing morpholine-containing compounds, researchers can efficiently identify promising new leads for anticancer drug development. The detailed protocols provided in this guide are designed to ensure the generation of robust and reproducible data, forming a solid foundation for further preclinical and clinical investigations.
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Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ([Link])
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. ([Link])
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. ([Link])
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. ([Link])
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Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. ([Link])
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Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. ([Link])
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Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ([Link])
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Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. ([Link])
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Morpholin-4-ylpropan-1-ol
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Morpholin-4-ylpropan-1-ol, a morpholine derivative used in various research and development applications. The procedures outlined herein are grounded in established safety standards and regulatory requirements, designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical waste responsibly.
Section 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is critical. This compound (CAS No: 69296-06-6) is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1] A failure to recognize these hazards can lead to unsafe handling and improper disposal, posing risks to both individuals and the environment.
The primary hazards associated with this compound are summarized below.[1] This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer, which must always be consulted as the primary source of information.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 10986371[1]
Given its classification, this compound must be treated as a hazardous waste.[3] Disposal via sanitary sewer (i.e., pouring down the drain) is strictly prohibited.[3][4] The chemical properties of the related compound, morpholine, suggest that its derivatives may also be flammable and corrosive, further necessitating careful handling and segregation from incompatible materials.[5][6][7]
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Due to the significant hazards of skin irritation, serious eye damage, and respiratory irritation, a stringent PPE protocol is mandatory when handling this compound or its waste.[1]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are required at a minimum. Given the risk of serious eye damage (H318), a full face shield is strongly recommended, especially when handling larger quantities or during spill cleanup.[5]
-
Hand Protection: Wear chemically resistant gloves. Consult the manufacturer's SDS or glove compatibility charts to select the appropriate material (e.g., nitrile, neoprene). Dispose of used gloves properly as potentially contaminated waste.[8]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation of vapors, which may cause respiratory irritation.[9] If a fume hood is not available or during a large spill, a respirator with an appropriate cartridge may be necessary, in accordance with your institution's Chemical Hygiene Plan and OSHA standards.[2]
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation.[10] Waste containing this compound is considered hazardous chemical waste. It must be segregated from non-hazardous waste and other incompatible chemical waste streams.
Key Segregation Principles:
-
Acids and Bases: Store waste containing this compound separately from acids and bases.[11]
-
Oxidizing Agents: Keep away from oxidizing agents (e.g., nitrates, perchlorates, peroxides) as violent reactions or ignition may occur.[4][5]
-
Waste Streams: Do not mix this waste with other organic solvent waste streams unless you have confirmed compatibility. It is best practice to maintain separate waste containers for distinct chemical waste types.
The following diagram illustrates the decision-making process for segregating chemical waste in the laboratory.
Sources
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- 3. carlroth.com:443 [carlroth.com:443]
- 4. nj.gov [nj.gov]
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- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Personal Protective Equipment (PPE) and Safe Handling Guide for 2-Morpholin-4-ylpropan-1-ol
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Morpholin-4-ylpropan-1-ol (CAS: 69296-06-6). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This document is structured to provide a deep, causal understanding of the necessary safety protocols, grounded in authoritative data, for researchers, scientists, and drug development professionals.
Hazard Profile Analysis: The "Why" Behind the Precautions
Understanding the specific hazards of this compound is fundamental to selecting the correct Personal Protective Equipment (PPE). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, evidence-based profile for this compound.
According to its GHS classification, this compound is designated with the signal word "Danger" and presents the following primary hazards[1][2]:
-
H318: Causes serious eye damage. This is the most critical hazard and dictates the mandatory use of robust eye protection. This classification indicates a risk of irreversible damage upon contact, making standard safety glasses insufficient.
-
H315: Causes skin irritation. Prolonged or repeated contact with the skin can lead to irritation.[1][3] This necessitates the use of appropriate chemical-resistant gloves and protective clothing.
-
H335: May cause respiratory irritation. Inhalation of vapors, mists, or aerosols can irritate the respiratory tract.[1][3] This hazard underscores the need for engineering controls like a chemical fume hood as the primary line of defense.
-
H302: Harmful if swallowed. Accidental ingestion is harmful, reinforcing the importance of stringent hygiene practices and banning eating or drinking in the laboratory.[1]
These classifications form a self-validating system for the protocols that follow. Each procedural step is a direct response to mitigate one or more of these identified risks.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the quantities of the substance being handled. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand & Body Protection | Respiratory Protection |
| Routine Handling & Dispensing (Low Volume, <100 mL) | Chemical splash goggles.[4][5] | Chemical-resistant gloves (Nitrile or Neoprene), and a standard lab coat.[6][7] | Required: Work must be conducted in a certified chemical fume hood.[5][7] |
| Weighing/Transferring (High Volume, >100 mL) | Chemical splash goggles and a full-face shield.[4][6] | Chemical-resistant gloves (Butyl rubber recommended, or double-gloving with Nitrile), and a chemical-resistant apron over a lab coat.[4][8] | Required: Work must be conducted in a certified chemical fume hood.[5][7] |
| Spill Cleanup & Waste Management | Chemical splash goggles and a full-face shield.[7] | Chemical-resistant gloves (Butyl rubber or equivalent), disposable coveralls, and chemical-resistant boots.[4][7] | For large spills or in poorly ventilated areas, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[4][7] |
Operational Protocols: From Planning to Disposal
Adherence to a systematic workflow is critical for safety. The following diagram and protocols provide a clear, step-by-step guide for operations involving this compound.
PPE Selection Workflow
This diagram illustrates the decision-making process for selecting appropriate PPE based on the operational context.
Caption: PPE selection workflow for handling this compound.
Experimental Protocol: Donning and Doffing PPE
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Clothing: First, don your lab coat or chemical-resistant apron.
-
Respiratory Protection: If a respirator is required, perform a seal check and don it now.
-
Eye/Face Protection: Put on chemical splash goggles and, if necessary, a face shield.
-
Gloves: Don chemical-resistant gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the designated waste container.
-
Outerwear: Remove the face shield (if used) and apron.
-
Goggles: Remove chemical splash goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]
Operational Plan: Spill Management
Even with careful planning, spills can occur. A prepared response is your best defense.
For a Minor Spill (<50 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (see table), contain the spill using an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[7][9]
-
Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the spill surface with a suitable cleaning agent, collecting all cleaning materials as hazardous waste.
For a Major Spill (>50 mL or any spill outside a fume hood):
-
Evacuate the immediate area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]
-
Prevent entry into the affected area.
-
Only personnel trained in hazardous spill response with the correct full PPE, including respiratory protection, should attempt to clean up the spill.
Disposal Plan: Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for all solid and liquid waste generated. This includes contaminated gloves, absorbent pads, pipette tips, and rinsate.
-
Container Management: Keep the waste container tightly closed when not in use.[5] Store it in a designated, well-ventilated Satellite Accumulation Area within the laboratory, away from incompatible materials.
-
Aqueous Waste: Do not dispose of this compound down the drain.[5][10] All aqueous solutions must be collected as hazardous chemical waste.
-
Final Disposal: Arrange for waste pickup and disposal through your institution's EHS department in accordance with all local, regional, and national regulations.[5][8]
By integrating this expert guidance into your laboratory's standard operating procedures, you build a self-validating system of safety, protecting both your research and your personnel.
References
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2-(Morpholin-4-yl)propan-1-ol - PubChem. National Center for Biotechnology Information. [Link]
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PR 2001LW B 2 Part A - PPG United States (US) SDS GHS - BigCommerce. PPG Industries. [Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
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Safety Data Sheet: Morpholine - Carl ROTH. Carl ROTH GmbH + Co. KG. [Link]
-
Safety Data Sheet: Morpholine - Carl ROTH (2). Carl ROTH GmbH + Co. KG. [Link]
-
Safety Data Sheet: Morpholine - Chemos GmbH & Co.KG. Chemos GmbH & Co. KG. [Link]
-
Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine - Chemos GmbH & Co.KG. Chemos GmbH & Co. KG. [Link]
-
Material Safety Data Sheet - 2-Propanol, 99-100%. Fisher Scientific. [Link]
-
2-Propanol Safety Guide | PDF | Personal Protective Equipment - Scribd. Scribd. [Link]
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2-(Morpholin-4-yl)propan-1-amine - PubChem. National Center for Biotechnology Information. [Link]
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- 1. 2-(Morpholin-4-yl)propan-1-ol | C7H15NO2 | CID 10986371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-(Morpholin-2-yl)propan-2-ol | 1623729-18-9 [sigmaaldrich.com]
- 3. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
